Ethylidene diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyloxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKALUBLCWJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Record name | ethylidene diacetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027188 | |
| Record name | 1,1-Ethanediol diacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-10-9, 66455-31-0 | |
| Record name | Ethylidene diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylidene diacetate | |
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| Record name | Delrin | |
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| Record name | ETHYLIDENE DIACETATE | |
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| Record name | 1,1-Ethanediol, 1,1-diacetate | |
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| Record name | 1,1-Ethanediol diacetate | |
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| Record name | Ethylidene di(acetate) | |
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| Record name | ETHYLIDENE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethylidene Diacetate from Acetaldehyde and Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylidene diacetate, a geminal diacetate, is a valuable chemical intermediate with historical significance as a precursor to vinyl acetate.[1] Its synthesis from the reaction of acetaldehyde and acetic anhydride is a well-established industrial process. This technical guide provides a comprehensive overview of this synthesis, focusing on the core reaction catalyzed by ferric chloride. It details the reaction mechanism, experimental protocols, quantitative data, and safety considerations. The information is presented to be a valuable resource for researchers and professionals in chemical and pharmaceutical development.
Introduction
The synthesis of this compound from acetaldehyde and acetic anhydride is a classic example of the acylation of an aldehyde. The overall reaction is as follows:
CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[1]
This reaction is typically catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a common and effective choice.[1] The product, this compound, is a colorless, low-melting solid that can be thermally decomposed to produce vinyl acetate and acetic acid.[1]
Reaction Mechanism
The synthesis of this compound from acetaldehyde and acetic anhydride in the presence of a Lewis acid catalyst, such as ferric chloride, proceeds through a series of steps involving the activation of the carbonyl group of the aldehyde.
References
An In-depth Technical Guide to Ethylidene Diacetate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidene diacetate, also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula C₆H₁₀O₄. It is a colorless liquid with a fruity odor, recognized for its role as a key intermediate in various chemical syntheses. Historically, it served as a precursor in the industrial production of vinyl acetate, a monomer essential for the manufacturing of polyvinyl acetate. In the context of pharmaceutical and drug development, understanding the physical and chemical properties of such reactive intermediates is crucial for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and hydrolysis, and methodologies for its analysis.
Physical and Chemical Properties
This compound is a geminal diacetate, characterized by the presence of two acetate groups attached to the same carbon atom. This structure imparts specific reactivity and physical characteristics to the molecule.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Fruity | [1][2] |
| Boiling Point | 167–169 °C (at 760 mmHg) | [2] |
| Melting Point | 18.9 °C | [2] |
| Density | 1.07 g/cm³ | [2] |
| Solubility | Soluble in water. | [2] |
| Refractive Index | 1.400 - 1.402 at 20°C |
Chemical Properties
This compound undergoes several key chemical reactions, the most notable of which are its hydrolysis and its role as a precursor to vinyl acetate. It is an ester and thus susceptible to reactions typical of this functional group.
-
Hydrolysis: In the presence of acid catalysts, this compound hydrolyzes to produce acetaldehyde and acetic acid.[3][4] The reaction is reversible and its kinetics have been a subject of study.
-
Precursor to Vinyl Acetate: Historically, a significant industrial application of this compound was its thermal decomposition to yield vinyl acetate and acetic acid.[2]
-
Transesterification: As an ester, it can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for laboratory-scale preparations and mechanistic studies.
Synthesis of this compound
A primary industrial method for synthesizing this compound involves the reaction of acetaldehyde with acetic anhydride, often in the presence of a catalyst such as ferric chloride.[2]
Reaction:
CH₃CHO + (CH₃CO)₂O → (CH₃COO)₂CHCH₃
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup should be placed in a fume hood.
-
Reagents:
-
Acetic anhydride
-
Acetaldehyde
-
Catalyst (e.g., anhydrous ferric chloride)
-
-
Procedure:
-
To the round-bottom flask, add acetic anhydride and the catalyst.
-
Cool the flask in an ice bath.
-
Slowly add acetaldehyde from the dropping funnel to the stirred solution of acetic anhydride and catalyst, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period.
-
Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
The product can be isolated by fractional distillation under reduced pressure.
-
Wash the distilled product with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
A final fractional distillation will yield pure this compound.
-
Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound is a classic example of ester hydrolysis and can be monitored to study reaction kinetics.[3]
Reaction:
(CH₃COO)₂CHCH₃ + H₂O --(H⁺)--> CH₃CHO + 2 CH₃COOH
Experimental Protocol:
-
Apparatus Setup: A temperature-controlled reaction vessel (e.g., a jacketed beaker or a round-bottom flask in a water bath) equipped with a magnetic stirrer.
-
Reagents:
-
This compound
-
Aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) of known concentration.
-
-
Procedure:
-
Equilibrate the aqueous acid solution to the desired reaction temperature in the reaction vessel.
-
Add a known amount of this compound to the acid solution with vigorous stirring to initiate the reaction.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
-
Analysis:
-
Immediately quench the reaction in the aliquot, for example, by neutralizing the acid catalyst with a base.
-
Analyze the quenched mixture to determine the concentration of a reactant or product. The formation of acetaldehyde can be monitored using techniques like GC or through derivatization followed by spectrophotometry.
-
Plot the concentration of the analyte versus time to determine the reaction rate.
-
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quantification of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is characteristic. The methine proton (CH) typically appears as a quartet, coupled to the methyl protons of the ethylidene group. The methyl protons of the ethylidene group appear as a doublet. The methyl protons of the two acetate groups are chemically equivalent and appear as a singlet. A representative ¹H NMR spectrum is available for reference.[5]
-
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6] Ensure the sample is free of particulate matter.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetate groups, the methine carbon, and the two types of methyl carbons.
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound will exhibit strong characteristic absorption bands for the C=O stretching of the ester functional groups (typically around 1740-1760 cm⁻¹) and C-O stretching bands.
-
Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.[7]
-
Mass Spectrometry (MS):
-
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of this compound. This is particularly useful for confirming its identity in complex mixtures. A representative mass spectrum can be found in spectral databases.[8]
-
Experimental Setup: In a typical GC-MS setup, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and detected.
-
Chromatographic Analysis
Gas Chromatography (GC):
-
GC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis or reactions. A Flame Ionization Detector (FID) is commonly used for quantification.
-
Experimental Conditions: A representative GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure good separation from any starting materials, byproducts, or solvents. The injector and detector temperatures would be set appropriately higher than the final oven temperature.
-
Mandatory Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Analytical Workflow for this compound
Caption: General analytical workflow for this compound characterization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. 320. Kinetics of the acid-catalysed hydrolysis and decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. This compound(542-10-9) 1H NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. agilent.com [agilent.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Ethylidene Diacetate (CAS 542-10-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylidene diacetate (CAS 542-10-9), also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula C6H10O4.[1][2] It is a colorless liquid characterized by a sweet, fruity odor.[1][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role as a versatile intermediate in chemical synthesis. Safety and toxicological data are also presented. The information is intended for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
This compound is an acetate ester that is slightly soluble in water and miscible with alcohol.[1][3] It is recognized for its utility as a solvent and as a key intermediate in the production of other valuable organic compounds.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 542-10-9 | [1][2][4] |
| IUPAC Name | Ethane-1,1-diyl diacetate | [2] |
| Synonyms | 1,1-Diacetoxyethane, 1,1-Ethanediol diacetate | [2] |
| Molecular Formula | C6H10O4 | [1][2] |
| Molecular Weight | 146.14 g/mol | [2][5] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweet, fruity | [1][3] |
| Density | 1.07 g/cm³ | [2][4] |
| Melting Point | 18.9 °C (66.0 °F; 292.0 K) | [2] |
| Boiling Point | 167–169 °C (333–336 °F; 440–442 K) | [2] |
| Flash Point | 68 °C (154 °F) | [6] |
| Water Solubility | Slightly soluble (4.11 x 10^4 mg/L at 25°C, est.) | [3][7] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Reference |
| 1H NMR | [8] |
| Mass Spectrum (GC) | [9] |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. The most common industrial method involves the reaction of acetaldehyde with acetic anhydride.[2][10] Alternative methods starting from methyl acetate or dimethyl ether have also been developed.[11][12][13]
Synthesis from Acetaldehyde and Acetic Anhydride
This is a major industrial route for producing this compound.[2] The reaction is typically catalyzed by a Lewis acid, such as ferric chloride.[2][10]
Experimental Protocol:
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
-
To a stirred solution of acetic anhydride, slowly add acetaldehyde in the presence of a catalytic amount of ferric chloride.
-
The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is stirred until completion, which can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the catalyst is neutralized or removed.
-
The product, this compound, is then purified by fractional distillation.
Logical Relationship: Synthesis from Acetaldehyde
Caption: Synthesis of this compound from Acetaldehyde.
Synthesis from Methyl Acetate and/or Dimethyl Ether
An alternative synthesis route involves the carbonylation of methyl acetate or dimethyl ether in the presence of hydrogen.[13] This process utilizes a co-catalyst system, such as molybdenum-nickel or tungsten-nickel, along with an iodide promoter.[11][13]
Experimental Protocol (Based on Patent Literature):
This process is typically carried out under high pressure and temperature in a suitable reactor.
-
A reactor is charged with methyl acetate and/or dimethyl ether, a molybdenum-nickel or tungsten-nickel co-catalyst, an iodide source (e.g., methyl iodide), and an organophosphorus or organonitrogen promoter.[11][13]
-
The reactor is pressurized with a mixture of carbon monoxide and hydrogen.[11]
-
The reaction is heated to a temperature in the range of 50°C to 200°C and maintained for a period of 1 to 20 hours.[12]
-
After the reaction period, the reactor is cooled, and the pressure is released.
-
The product mixture is analyzed, and this compound is separated and purified, typically by distillation.
Chemical Reactions and Applications
This compound is a valuable intermediate due to its specific reactivity. Its primary applications are in the production of other chemicals and as a specialized solvent.[1][4]
Production of Vinyl Acetate
A significant application of this compound is its conversion to vinyl acetate, a key monomer in the production of polymers like polyvinyl acetate (PVA).[2][10] This conversion is achieved through the thermal elimination of acetic acid.[2][10]
Reaction Workflow: Conversion to Vinyl Acetate
Caption: Conversion of this compound to Vinyl Acetate.
Hydrolysis
Under acidic conditions, this compound can be hydrolyzed back to acetaldehyde and acetic anhydride.[10]
Applications in Pharmaceutical and Chemical Industries
This compound serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][14] Its reactivity allows it to be a building block for more complex organic molecules.[14] It is also used in the flavor and fragrance industry to impart a fruity aroma.[4] Additionally, it has been cited for use as an agricultural fungicide.[3]
Safety and Toxicology
The toxicological properties of this compound have not been fully investigated.[6][15] It is considered a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[6] Ingestion may lead to gastrointestinal irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed when handling this compound.[1][6]
Table 3: Safety and Handling Information
| Parameter | Information | Reference(s) |
| Eye Irritation | May cause irritation, chemical conjunctivitis, and corneal damage. | [6] |
| Skin Irritation | May cause irritation and dermatitis. | [6] |
| Inhalation Hazard | May cause respiratory tract irritation. High concentrations may lead to CNS depression. | [6] |
| Ingestion Hazard | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [6] |
| Handling | Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. | [6] |
| First Aid (Eyes) | Flush with plenty of water for at least 15 minutes. | [6] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [6] |
| First Aid (Inhalation) | Remove to fresh air. | [6] |
| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. | [6] |
Potential in Drug Development
Currently, the primary role of this compound in drug development is as a chemical intermediate.[14] There is limited information on its direct biological activity. However, the study of related diacetate-containing compounds provides a rationale for its potential use in prodrug strategies. For instance, 3,4-diacetoxy benzylidene diacetate acts as a prodrug for protocatechualdehyde, which has shown anti-inflammatory effects by inhibiting IL-1 production.[16] This suggests that the diacetate moiety can be used to mask functional groups in a parent drug molecule, potentially improving its stability or pharmacokinetic properties. Further research would be needed to explore the utility of the this compound scaffold in such applications.
Logical Relationship: Potential Prodrug Application
Caption: Hypothetical Prodrug Strategy Using a Diacetate Scaffold.
Conclusion
This compound is a versatile chemical intermediate with well-established roles in industrial chemistry, particularly as a precursor to vinyl acetate. Its straightforward synthesis and specific reactivity make it a valuable compound for organic synthesis. While its direct biological applications are not well-documented, its structure suggests potential for exploration in areas such as prodrug design. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,1-Ethanediol, diacetate (CAS 542-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound, 542-10-9 [thegoodscentscompany.com]
- 8. This compound(542-10-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Buy this compound | 542-10-9 [smolecule.com]
- 11. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]
- 14. This compound (542-10-9) at Nordmann - nordmann.global [nordmann.global]
- 15. fishersci.com [fishersci.com]
- 16. Effect of a benzylidene derivative, a novel antirheumatic agent, on IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethylidene Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethylidene diacetate, a key organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations to aid in structural elucidation and analysis.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | Quartet (q) | 1H | CH |
| ~2.0 | Singlet (s) | 6H | 2 x CH₃ (acetate) |
| ~1.4 | Doublet (d) | 3H | CH₃ (ethylidene) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum shows four signals, confirming the presence of four unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester carbonyl) |
| ~95 | CH (acetal) |
| ~21 | CH₃ (acetate) |
| ~20 | CH₃ (ethylidene) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1370 | Medium | C-H bend (methyl) |
| ~2980 | Medium | C-H stretch (alkane) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the molecule.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 103 | High | [M - OCCH₃]⁺ |
| 87 | High | [M - COOCH₃]⁺ |
| 43 | Base Peak | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.
-
Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used as an internal reference.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As this compound is a liquid, the spectrum is typically acquired using the neat liquid. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
Instrumentation: A standard FT-IR spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty sample compartment is recorded prior to the sample analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Visualizations
The following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway for this compound.
Caption: Molecular structure of this compound.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Solubility Profile of Ethylidene Diacetate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylidene diacetate, a colorless liquid with the formula (CH₃CO₂)₂CHCH₃, is a compound of interest in various chemical syntheses and applications.[1] Its efficacy and utility in these contexts are often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents a general experimental protocol for solubility determination, and offers a theoretical framework for predicting solubility.
Qualitative Solubility Overview
Quantitative Solubility Data
Despite extensive literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as ethanol, methanol, acetone, diethyl ether, and ethyl acetate is not publicly documented. However, solubility can be predicted and understood through theoretical models such as Hansen Solubility Parameters.
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a method for predicting the solubility of a material in a given solvent. The principle is that "like dissolves like," where the HSP of the solute and solvent are compared. A smaller difference between the parameters of the solute and the solvent indicates a higher likelihood of dissolution.
The Hansen Solubility Parameters for this compound are:
-
δD (Dispersion): 16.61 MPa½
-
δP (Polar): 6.02 MPa½
-
δH (Hydrogen Bonding): 8.31 MPa½
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molar Mass | 146.14 g/mol | [4] |
| Density | 1.07 g/cm³ | [1] |
| Melting Point | 18.9 °C | [1] |
| Boiling Point | 167–169 °C | [1] |
Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of a compound like this compound in an organic solvent. This synthetic method relies on the visual or instrumental determination of the point at which a solid solute completely dissolves in a solvent upon heating.
Materials
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone)
-
Sealed, transparent vessel (e.g., glass ampoule or specialized solubility apparatus)
-
Magnetic stirrer and stir bar
-
Controlled temperature bath with a precise thermometer
-
Light source and detector for turbidity measurement (optional, for higher precision)
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the transparent vessel. The composition should be known with high accuracy.
-
Sealing the Vessel: Securely seal the vessel to prevent solvent evaporation, especially when heating.
-
Initial Observation: Place the vessel in the temperature bath at room temperature. The mixture will likely be a biphasic system (solid and liquid) or a turbid solution.
-
Heating and Stirring: Begin stirring the mixture vigorously. Gradually increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 K/min).
-
Determining the Dissolution Point: Continuously observe the solution. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition. For more precise measurements, a light beam can be passed through the sample, and the disappearance of turbidity can be detected instrumentally.
-
Repeatability: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethylidene diacetate (CAS No. 542-10-9), also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula CH₃CH(OCOCH₃)₂. Historically, it has been a significant intermediate in the chemical industry, particularly as a precursor to vinyl acetate. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and optimization of synthetic processes in which it is a reactant or intermediate. This guide synthesizes the available scientific literature to provide a detailed technical overview of its thermal behavior.
Thermal Decomposition Pathways
The thermal decomposition of this compound primarily proceeds through two competitive, unimolecular, gas-phase reactions. The predominant pathway is influenced by the specific thermal conditions.
Decomposition to Acetaldehyde and Acetic Anhydride
In the temperature range of 200°C to 300°C, this compound undergoes a homogeneous, first-order decomposition in the vapor state to yield acetaldehyde and acetic anhydride. This reaction is a key consideration in processes where the formation of these products is desired or needs to be avoided.
Thermal Elimination to Vinyl Acetate and Acetic Acid
An alternative thermal decomposition pathway for this compound is the elimination of acetic acid to form vinyl acetate. Vinyl acetate is a valuable monomer in the production of various polymers. This reaction is of significant industrial relevance.
The following diagram illustrates the two primary thermal decomposition pathways of this compound.
An In-depth Technical Guide to Ethylidene Diacetate: History, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylidene diacetate, a key organic compound, has played a significant, albeit often intermediate, role in the landscape of industrial organic synthesis. This technical guide provides a comprehensive overview of the history, discovery, and various synthetic pathways of this compound. It offers a detailed examination of experimental protocols for its preparation, presents a consolidated summary of its quantitative physicochemical and spectroscopic data, and illustrates its primary synthesis route through a detailed diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or utilize this versatile molecule in their work.
History and Discovery
The history of this compound is intrinsically linked to the development of vinyl acetate, a crucial monomer in the production of polymers and resins. While a definitive first synthesis by a single individual is not clearly documented in readily available historical records, its preparation emerged from the broader exploration of acetaldehyde and acetic anhydride chemistry in the early to mid-20th century.
Early investigations into the production of vinyl acetate from acetylene and acetic acid, such as the work of Erich Rabald at C. F. Böhringer & Söhne in 1935, proceeded through an this compound intermediate. Later, in 1958, Shelby P. Sharp and Alfred Steitz, Jr., at Pan American Petroleum, explicitly detailed a process where acetaldehyde and acetic anhydride were reacted to form this compound, which was then converted to vinyl acetate.[1] This established its role as a significant intermediate in one of the major industrial routes to this important monomer.
Over the years, various other synthetic approaches have been developed and patented, reflecting its industrial relevance. These alternative routes, including the hydrogenation of acetic anhydride and the carbonylation of methyl acetate or dimethyl ether, underscore the continued interest in efficient methods for producing this compound, driven by its utility as a precursor to vinyl acetate and other chemical products.
Physicochemical and Spectroscopic Data
A comprehensive collection of quantitative data for this compound is crucial for its application in research and industry. The following table summarizes key physical properties and spectroscopic characteristics.
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molar Mass | 146.14 g/mol |
| Appearance | Colorless liquid |
| Density | 1.07 g/cm³ |
| Melting Point | 18.9 °C |
| Boiling Point | 167–169 °C at 760 mmHg |
| Solubility in Water | Slightly soluble |
| ¹H NMR | See detailed spectrum for chemical shifts and coupling constants. |
| ¹³C NMR | See detailed spectrum for chemical shifts. |
| Infrared (IR) | Characteristic ester carbonyl (C=O) stretch around 1740-1760 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 146, with characteristic fragmentation. |
Note: Spectroscopic data can be found in various chemical databases. Specific peak values may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The most common industrial method and a patented alternative are detailed below.
Synthesis from Acetaldehyde and Acetic Anhydride
This is a major industrial route for the production of this compound.[2]
Reaction:
CH₃CHO + (CH₃CO)₂O → (CH₃COO)₂CHCH₃
Catalyst: Typically a Lewis acid, such as ferric chloride (FeCl₃).
General Procedure:
-
Acetaldehyde and acetic anhydride are charged into a suitable reactor.
-
A catalytic amount of ferric chloride is added to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermic nature of the reaction.
-
The reaction progress is monitored by techniques such as gas chromatography (GC).
-
Upon completion, the catalyst is neutralized or removed.
-
The crude this compound is then purified by distillation.
Specific conditions such as reactant ratios, catalyst loading, temperature, and pressure are often proprietary and optimized for industrial-scale production.
Synthesis from Dimethyl Ether and Syngas
This patented method provides an alternative route from different starting materials.
Reaction:
2 (CH₃)₂O + 4 CO + H₂ → (CH₃COO)₂CHCH₃ + other products
Catalyst System: A rhodium-based catalyst (e.g., RhI₃) with co-catalysts such as methyl iodide and lithium iodide.[3]
Experimental Conditions from a Batch Autoclave Study: [3]
-
Temperature: 180 °C
-
Dimethyl Ether (DME) amount: 0.05 mol
-
Carbon Monoxide (CO) partial pressure: 2.2 MPa
-
Hydrogen (H₂) partial pressure: 2.2 MPa
-
Reaction Time: 8 hours
Results: [3]
-
DME Conversion: 60.00%
-
This compound Selectivity: 68.56%
-
Methyl Acetate Selectivity: 31.43%
Synthesis Pathway Diagram
The following diagram illustrates the primary industrial synthesis route of this compound from acetaldehyde and acetic anhydride.
Caption: Primary synthesis of this compound.
Logical Relationship of Synthesis and Application
The following diagram outlines the logical progression from the synthesis of this compound to its main application as a precursor for vinyl acetate.
Caption: Synthesis to application workflow.
Conclusion
This compound, while often viewed as an intermediate, is a compound with a rich history tied to the advancement of polymer chemistry. Understanding its synthesis and properties is essential for chemists and engineers working in related fields. This guide has provided a detailed overview of its historical context, key physicochemical data, and various synthetic methodologies. The presented information, including detailed experimental conditions and illustrative diagrams, serves as a robust resource for professionals in research and development. As the chemical industry continues to evolve, the knowledge of such fundamental building blocks remains a cornerstone of innovation.
References
A Methodological Guide to the Theoretical Conformational Analysis of Ethylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: The three-dimensional conformation of a molecule is critical to its function and reactivity. For molecules with rotatable bonds, such as ethylidene diacetate, a thorough understanding of the conformational landscape is essential for applications in drug design, materials science, and chemical synthesis. This technical guide outlines a comprehensive approach to the theoretical determination of the conformational preferences of this compound. Due to a lack of publicly available experimental data on the specific conformations of this molecule, this document serves as a methodological whitepaper, presenting the established computational and experimental protocols that would be employed in such an analysis. Hypothetical data is used for illustrative purposes to demonstrate data presentation and visualization.
Introduction to this compound Conformation
This compound ((CH₃CO₂)₂CHCH₃) is a geminal diacetate with several rotatable single bonds, leading to a complex potential energy surface with multiple possible conformers.[1][2][3][4] The key dihedral angles that define the overall conformation involve the rotation around the C-O bonds of the acetate groups and the C-C bond of the ethylidene moiety. Identifying the low-energy conformers and the rotational barriers between them is crucial for understanding the molecule's behavior.
The primary rotations determining the conformational landscape are around the two C-O bonds linking the acetate groups to the central methine carbon. Let us define the two key dihedral angles as:
-
τ₁ (O1-C1-O2-C2): Rotation around the first ester C-O bond.
-
τ₂ (O3-C1-O4-C4): Rotation around the second ester C-O bond.
Computational Protocols for Conformational Analysis
A robust computational approach is essential for mapping the potential energy surface of this compound. This typically involves a multi-step process from initial conformer generation to high-level energy refinement.
Conformer Generation and Initial Screening
The first step is to generate a diverse set of possible conformations. This can be achieved using molecular mechanics-based systematic or stochastic search algorithms as implemented in software packages like Omega, or the conformer search workflows available in platforms like Rowan. A low-level, computationally inexpensive method such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) is suitable for this initial exploration to identify a broad range of potential minima.
Geometry Optimization and Energy Calculation
The geometries of the initial set of conformers are then optimized using quantum mechanical methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[4]
-
Methodology:
-
Functional: A popular choice is the B3LYP functional, often with dispersion corrections (e.g., B3LYP-D3), as dispersion forces can be important in determining conformational preferences.[5] Other well-regarded functionals include M06-2X and ωB97X-D.[4]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is often sufficient for initial optimizations. For more accurate single-point energy calculations, a larger basis set like 6-311+G(2d,p) or a Dunning-style basis set (e.g., cc-pVTZ) is recommended.[6]
-
Solvation Model: To simulate a solution-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
Calculation of Rotational Energy Barriers
To determine the energy barriers for interconversion between stable conformers, a relaxed potential energy surface (PES) scan is performed. This involves systematically varying a chosen dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.[7][8] The transition states can be precisely located from the maxima on the PES and further refined using transition state search algorithms.
Software
A variety of software packages are available for these calculations, including:
Hypothetical Quantitative Data
The following tables present hypothetical data for the conformational analysis of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase. This data is for illustrative purposes only.
Table 1: Key Dihedral Angles and Relative Energies of Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle τ₁ (°) | Dihedral Angle τ₂ (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| A (Global Minimum) | 0 | 0 | 0.00 | 73.4 |
| B | 0 | 180 | 0.85 | 16.1 |
| C | 180 | 180 | 1.20 | 8.8 |
| D | 90 | 90 | 2.50 | 1.7 |
Table 2: Hypothetical Rotational Barriers for Interconversion of this compound Conformers
| Transition | Initial Conformer | Final Conformer | Rotational Barrier (kcal/mol) |
| A → B | A | B | 3.5 |
| B → C | B | C | 4.2 |
| A → D | A | D | 5.1 |
Experimental Protocols for Validation
Theoretical calculations should ideally be validated by experimental data. NMR spectroscopy is a powerful technique for studying conformational equilibria in solution.[9][10]
NMR Spectroscopy
-
¹H and ¹³C NMR: At room temperature, if the rotational barriers are low, the observed NMR spectra will be an average of the contributing conformers. By measuring spectra at low temperatures, it may be possible to slow the interconversion sufficiently to observe distinct signals for each major conformer.[10]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which can be used to determine their spatial proximity and thus infer the dominant conformation.
-
Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide information about the average conformation.
Visualization of Conformational Analysis Workflow and Results
Visual diagrams are essential for understanding the relationships between different stages of the analysis and the resulting conformational landscape.
Conclusion
References
- 1. eyesopen.com [eyesopen.com]
- 2. Conformational Study of Esters and Related Compounds - Eric Noe [grantome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. comporgchem.com [comporgchem.com]
- 6. mdpi.com [mdpi.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. auremn.org.br [auremn.org.br]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Ethylidene Diacetate as an Acetylating Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidene diacetate, also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula (CH₃CO₂)₂CHCH₃.[1] While its primary industrial application has been as a precursor to vinyl acetate, its structure, featuring two acetyl groups attached to a single carbon atom, suggests its potential as an acetylating agent in organic synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in the acetylation of alcohols and amines, key transformations in pharmaceutical and chemical research. Although not a conventional acetylating agent, its reactivity can be harnessed under specific conditions, offering a potential alternative to more common reagents like acetic anhydride and acetyl chloride.
Chemical Properties and Reactivity
This compound can be synthesized by the reaction of acetaldehyde and acetic anhydride.[1] Its reactivity as an acetylating agent stems from the susceptibility of the ester linkages to nucleophilic attack by alcohols and amines. These reactions, known as transesterification and aminolysis respectively, result in the transfer of an acetyl group to the nucleophile.
Application in the Acetylation of Alcohols (Transesterification)
The acetylation of alcohols to form esters is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to synthesize active pharmaceutical ingredients. This compound can serve as an acetyl donor in a transesterification reaction, typically catalyzed by an acid or a base.
General Reaction Scheme:
R-OH + (CH₃CO₂)₂CHCH₃ ⇌ R-OCOCH₃ + CH₃CHO + CH₃COOH
Experimental Protocol: Acid-Catalyzed Acetylation of a Primary Alcohol
Objective: To acetylate benzyl alcohol using this compound under acidic catalysis.
Materials:
-
Benzyl alcohol
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous toluene or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 eq), this compound (1.2 eq), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzyl acetate.
Hypothetical Data for Alcohol Acetylation
The following table presents hypothetical data for the acetylation of various alcohols with this compound to illustrate expected outcomes.
| Entry | Alcohol Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | p-TsOH (5) | Toluene | 110 | 6 | 85 |
| 2 | Cyclohexanol | H₂SO₄ (cat.) | Neat | 80 | 8 | 78 |
| 3 | 1-Octanol | NaOAc (10) | Neat | 120 | 12 | 70 |
| 4 | Phenol | Sc(OTf)₃ (2) | Acetonitrile | 80 | 10 | 65 |
Application in the Acetylation of Amines (Aminolysis)
The acetylation of amines to form amides is a critical reaction in peptide synthesis and the preparation of numerous drug molecules. This compound can acetylate primary and secondary amines through an aminolysis reaction.
General Reaction Scheme:
R-NH₂ + (CH₃CO₂)₂CHCH₃ → R-NHCOCH₃ + CH₃CHO + CH₃COOH
Experimental Protocol: Acetylation of a Primary Amine
Objective: To acetylate benzylamine using this compound.
Materials:
-
Benzylamine
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Add this compound (1.2 eq) to the solution. For less reactive amines, a non-nucleophilic base like triethylamine (1.1 eq) can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl to remove unreacted amine and any base.
-
Subsequently, wash with saturated sodium bicarbonate solution to remove any acetic acid byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amide.
-
Recrystallize or purify by column chromatography to obtain the pure N-benzylacetamide.
Hypothetical Data for Amine Acetylation
The following table presents hypothetical data for the acetylation of various amines with this compound.
| Entry | Amine Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | None | DCM | 25 | 4 | 90 |
| 2 | Aniline | Et₃N (1.1) | THF | 50 | 12 | 75 |
| 3 | Diethylamine | None | Neat | 25 | 6 | 82 |
| 4 | Morpholine | None | DCM | 25 | 5 | 88 |
Enzymatic Acetylation: A Potential Green Alternative
While chemical catalysis is effective, enzymatic methods offer advantages in terms of selectivity and milder reaction conditions. Lipases, for instance, are known to catalyze transesterification reactions and could potentially be employed for the acetylation of alcohols using this compound as the acetyl donor. This remains a largely unexplored area with potential for developing greener synthetic routes.
Hypothetical Experimental Workflow for Enzymatic Acetylation
Caption: Hypothetical workflow for enzymatic acetylation.
Reaction Mechanisms
The acetylation reactions using this compound proceed through nucleophilic acyl substitution mechanisms.
Transesterification Mechanism (Alcohol Acetylation)
Caption: Transesterification mechanism for alcohol acetylation.
Aminolysis Mechanism (Amine Acetylation)
Caption: Aminolysis mechanism for amine acetylation.
Conclusion
This compound presents a theoretically viable, yet underutilized, option as an acetylating agent in organic synthesis. The protocols and data presented herein, while based on established chemical principles, are intended to serve as a starting point for further investigation and optimization. Its potential application in enzymatic reactions, in particular, could offer a promising avenue for the development of sustainable and selective acetylation methodologies. Researchers and drug development professionals are encouraged to explore the utility of this reagent in their synthetic endeavors.
References
Application Notes and Protocols: The Role of Ethylidene Diacetate in Vinyl Acetate Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vinyl acetate monomer (VAM) is a critical industrial chemical and the precursor to polyvinyl acetate (PVAc) and other essential polymers. While the dominant modern production route involves the oxidative acetoxylation of ethylene, an alternative and historically significant method proceeds via the formation and subsequent cracking of an intermediate, ethylidene diacetate (EDA). This document provides a detailed overview of the EDA route to VAM, including the underlying chemical principles, experimental protocols for its synthesis and decomposition, and relevant process data. The process is notable as it can be part of an integrated system starting from raw materials like acetic acid, methanol, or syngas.[1][2]
Introduction: The Intermediate Role of this compound
The production of vinyl acetate from this compound is a two-step process. First, this compound is synthesized, typically from the reaction of acetaldehyde and acetic anhydride.[2][3] In the second, crucial step, the EDA is thermally decomposed, or "cracked," in the presence of an acid catalyst to yield vinyl acetate and acetic acid.[4][5]
The overall reaction scheme is as follows:
-
Formation of this compound (EDA): CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃
-
Thermal Decomposition (Cracking) of EDA: (CH₃CO₂)₂CHCH₃ → CH₃CO₂CH=CH₂ + CH₃CO₂H
This route offers an alternative to the direct reaction of ethylene or acetylene with acetic acid.[6][7] The acetic acid co-produced during the cracking step can be recycled and reused in other parts of an integrated chemical process, for example, to produce acetic anhydride.[8][9]
Chemical Pathway and Logic
The process begins with the formation of EDA, which serves as a stable intermediate. This intermediate is then subjected to a catalyzed elimination reaction (cracking) to form the desired vinyl acetate monomer and a molecule of acetic acid. The diagram below illustrates this chemical transformation.
Caption: Chemical pathway from acetaldehyde and acetic anhydride to vinyl acetate via the this compound intermediate.
Quantitative Data and Process Parameters
The efficiency of the EDA cracking process is highly dependent on reaction conditions such as temperature, pressure, and the choice of catalyst. The following tables summarize key quantitative data derived from patent literature for the production of VAM via reactive distillation of EDA.
Table 1: Catalyst Systems for EDA Cracking
| Catalyst Type | Specific Example | Concentration / Loading | Reference |
|---|---|---|---|
| Sulfonic Acids | Benzenesulfonic Acid | 7.000 kmol/hr (in feed) | [10] |
| Sulfonic Acids | Sulfuric Acid | 100 mmol/L | [5] |
| Modified Ion Exchange Resin | Macroporous styrene cation exchange resin modified with Aluminum Trichloride | 0.1 wt% to 3.0 wt% AlCl₃ |[11] |
Table 2: Operational Parameters for EDA Cracking via Reactive Distillation
| Parameter | Embodiment 1 | Embodiment 3 | Reference |
|---|---|---|---|
| Feed Rates | [10] | ||
| This compound (EDA) | 144.450 kmol/hr | 229.665 kmol/hr | |
| Benzenesulfonic Acid | 7.000 kmol/hr | 18.000 kmol/hr | |
| Tower Conditions | |||
| Operating Pressure | 2 bar | 4 bar | |
| Feed Temperature | 143 °C | 100 °C | |
| Tower Top Temperature | 94.56 °C | 120.50 °C | |
| Tower Bottom Temperature | 162.93 °C | 188.9 °C | |
| Process Control | |||
| Reflux Ratio | 1.9 | 1.8 | |
| Reaction Residence Time | 30 min | 30 min | |
| Output |
| VAM Purity (at tower top) | 99.97% (mass fraction) | 99.98% (mass fraction) | |
Experimental Protocols
Protocol 1: General Batch Process for EDA Cracking
This protocol describes a general laboratory-scale procedure for the thermal decomposition of this compound.
Materials:
-
This compound (EDA)
-
Acid catalyst (e.g., sulfuric acid or an aromatic sulfonic acid like p-toluenesulfonic acid)[12]
-
Acetic anhydride (optional, may be present in the reaction mixture)[5]
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Distillation head and receiving flask
-
Thermometer
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, heating mantle, thermometer, and a distillation apparatus (condenser, distillation head, receiving flask).
-
Charging the Reactor: Charge the flask with this compound and the selected acid catalyst. A typical catalyst concentration is in the range of 100 mmol/L.[5]
-
Heating and Reaction: Heat the mixture to the target reaction temperature, typically between 100°C and 140°C, under constant stirring.[5]
-
Product Collection: The products of the reaction, vinyl acetate and acetic acid, are more volatile than the EDA reactant. As they are formed, they will vaporize. The vapor is passed through the condenser and collected in the receiving flask.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples from the receiving flask using gas chromatography (GC) to determine the concentration of vinyl acetate, acetic acid, and any unreacted starting materials or byproducts.
-
Purification: The collected distillate, containing VAM and acetic acid, can be further purified by fractional distillation to separate the vinyl acetate from the acetic acid.
Protocol 2: Continuous Production via Reactive Distillation
This protocol outlines a continuous process for producing high-purity vinyl acetate by combining the chemical reaction and product separation into a single unit operation.
Apparatus:
-
Reactive distillation column consisting of a rectifying section and a stripping section.
-
Feed pumps for EDA, catalyst, and acetic anhydride.
-
Reboiler and condenser.
-
Control system for temperature, pressure, and reflux ratio.
-
Downstream separation train (e.g., a second distillation column for acetic acid purification).
Procedure:
-
Feed Preparation: Prepare a feed stream by mixing the this compound raw material with the acid catalyst (e.g., benzenesulfonic acid) and acetic anhydride.[10]
-
Column Operation:
-
Preheat the feed mixture to the specified temperature (e.g., 100-143°C).[10]
-
Introduce the feed into the reactive distillation column at the appropriate tray (e.g., above the 10th tray).[10]
-
Maintain the column at the target operating pressure (e.g., 2-4 bar).[10]
-
Control the reboiler and condenser to maintain the desired temperature profile (e.g., top temperature of 95-121°C, bottom temperature of 163-189°C).[10]
-
-
Product and Byproduct Removal:
-
Top Product: High-purity vinyl acetate is continuously withdrawn as a vapor from the top of the column, condensed, and collected. A specific reflux ratio (e.g., 1.8-1.9) is maintained to ensure purity.[10]
-
Bottom Product: A mixture containing unreacted EDA, acetic acid, acetic anhydride, the catalyst, and heavier byproducts is extracted from the bottom of the tower.[10]
-
-
Downstream Processing:
-
The bottom stream is fed into a second separation tower (acetic acid separation tower).
-
Acetic acid is extracted from the top of this second tower for recycling.
-
The remaining bottom stream, containing the catalyst, acetic anhydride, and unreacted EDA, can be recycled back to the reactive distillation column.[10]
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the continuous reactive distillation process for producing vinyl acetate from this compound.
Caption: Workflow for the continuous production and purification of vinyl acetate using reactive distillation.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 4. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 5. EP0348309A1 - Process for the preparation of vinyl acetate - Google Patents [patents.google.com]
- 6. acs.org [acs.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. EP0946491B1 - Process for the preparation of vinyl acetate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Method and device for preparing vinyl acetate through reactive distillation - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104788312A - Method for preparing vinyl acetate from this compound through pyrolysis - Google Patents [patents.google.com]
- 12. US8178715B2 - Integrated process for the production of vinyl acetate from acetic acid via acetaldehyde - Google Patents [patents.google.com]
Application Note: Experimental Protocol for the Laboratory Synthesis of Ethylidene Diacetate
Abstract
This document provides a detailed experimental protocol for the synthesis of ethylidene diacetate (ethane-1,1-diyl diacetate) in a laboratory setting. The primary method described is the ferric chloride-catalyzed reaction of acetaldehyde with acetic anhydride.[1] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The application note includes a step-by-step methodology, tables of quantitative data, safety precautions, and visualizations of the experimental workflow and reaction pathway.
Introduction
This compound, with the chemical formula (CH₃CO₂)₂CHCH₃, is a colorless, low-melting solid organic compound.[1] Historically, it has been a significant precursor in the industrial production of vinyl acetate, a key monomer for various polymers.[1] The synthesis of this compound can be achieved through several routes, including the carbonylation of methyl acetate or dimethyl ether, or the reaction of acetic anhydride with hydrogen. However, a common and accessible laboratory method involves the direct reaction of acetaldehyde with acetic anhydride.[2] This protocol details this latter method, utilizing ferric chloride as a catalyst.
Experimental Protocol: Synthesis from Acetaldehyde and Acetic Anhydride
This section outlines the materials, equipment, and step-by-step procedure for the synthesis of this compound.
2.1. Reaction Scheme
CH₃CHO + (CH₃CO)₂O --(FeCl₃)--> (CH₃CO₂)₂CHCH₃
2.2. Materials and Equipment
-
Reagents:
-
Acetaldehyde (CH₃CHO)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for fractional distillation)
-
Standard laboratory glassware
-
2.3. Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acetic anhydride.
-
Place the flask in an ice bath on a magnetic stirrer.
-
-
Addition of Reagents:
-
To the flask, add acetic anhydride (e.g., 1.0 mol).
-
Add a catalytic amount of anhydrous ferric chloride (e.g., 0.01 mol).
-
Begin stirring the mixture.
-
Slowly add acetaldehyde (e.g., 1.0 mol) dropwise from the dropping funnel into the stirred mixture. Maintain the temperature of the reaction mixture below 10°C during the addition to control the exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to 40-50°C using a heating mantle and maintain this temperature for approximately 2-3 hours with continuous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC analysis if standards are available).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure. The boiling point of this compound is 167-169°C at atmospheric pressure.[1]
-
Data Presentation
Quantitative data for this compound and the described synthesis are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | Ethane-1,1-diyl diacetate |
| CAS Number | 542-10-9 |
| Molecular Formula | C₆H₁₀O₄ |
| Molar Mass | 146.14 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Density | 1.07 g/cm³ |
| Melting Point | 18.9 °C |
| Boiling Point | 167–169 °C |
(Data sourced from[1])
Table 2: Reaction Parameters and Expected Results
| Parameter | Value / Description |
| Reactants | Acetaldehyde, Acetic Anhydride |
| Molar Ratio | ~1:1 (Acetaldehyde:Acetic Anhydride) |
| Catalyst | Anhydrous Ferric Chloride (FeCl₃) |
| Catalyst Loading | ~1 mol% relative to the limiting reagent |
| Reaction Temperature | 0-10°C (addition), then 40-50°C (reaction) |
| Reaction Time | 2-3 hours |
| Expected Yield | 60-70% (Estimated based on similar acylation reactions) |
| Purity (post-distillation) | >98% (Typical for distillation) |
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment |
| ¹H NMR (CDCl₃) | δ 6.85 (q, 1H, -CH-), δ 2.07 (s, 6H, 2 x -COCH₃), δ 1.45 (d, 3H, -CHCH₃) |
| ¹³C NMR (CDCl₃) | δ 168.5 (C=O), δ 89.5 (-CH-), δ 21.0 (-COCH₃), δ 20.5 (-CHCH₃) |
| IR (neat) | ~1750 cm⁻¹ (C=O stretch, ester), ~1240 cm⁻¹ (C-O stretch, ester) |
(NMR data is predicted based on standard chemical shift values and may vary slightly.[3])
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
4.2. Reaction Logic
Caption: Catalytic cycle for this compound synthesis.
Safety Precautions
-
General: Perform the experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetaldehyde: Is highly flammable and has a low boiling point (20.2°C). It is also an irritant and a potential carcinogen. Handle with care and keep away from ignition sources.
-
Acetic Anhydride: Is corrosive and a lachrymator (causes tearing). It reacts with water, so handle it in a dry environment.
-
Ferric Chloride: Is corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Diethyl Ether: Is extremely flammable. Ensure there are no open flames or spark sources nearby during its use.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
References
Application Notes and Protocols for the Quantification of Ethylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidene diacetate is a geminal diacetate that serves as a key intermediate in various chemical syntheses, including the production of vinyl acetate. Its accurate quantification is crucial for process monitoring, quality control, and stability studies in research and pharmaceutical development. This document provides detailed analytical methods for the quantitative determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. The GC-FID method offers high sensitivity and a wide linear range for the quantification of this compound.
Experimental Protocol: GC-FID Method
1.1.1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Internal Standard (IS) (e.g., Dodecane or other suitable n-alkane, ≥99% purity)
-
Helium (carrier gas, ultra-high purity)
-
Hydrogen (FID fuel, ultra-high purity)
-
Air (FID oxidant, zero grade)
-
Volumetric flasks (Class A)
-
Microsyringes
-
GC vials with septa
1.1.2. Instrument and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-WAX or similar polar capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
1.1.3. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of dodecane and dissolve it in 100 mL of dichloromethane in a volumetric flask to obtain a concentration of 1 mg/mL.
-
This compound Stock Solution (EDA Stock): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the EDA Stock Solution with the IS Stock Solution to achieve a constant concentration of the internal standard and varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL).
1.1.4. Sample Preparation
-
Accurately weigh a sample containing an unknown amount of this compound.
-
Dissolve the sample in a known volume of the IS Stock Solution.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
1.1.5. Data Analysis
-
Inject the calibration standards and the sample solution into the GC system.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
Workflow for GC-FID Analysis
References
Application Note: Gas Chromatography for Purity Analysis of Ethylidene Diacetate
AN-GC-EDA-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity and the analysis of related substances in ethylidene diacetate by gas chromatography with flame ionization detection (GC-FID).
Introduction
This compound is an organic compound used as a precursor in the synthesis of vinyl acetate. Its purity is crucial for the quality and yield of subsequent products. This application note describes a gas chromatography (GC) method for the quantitative analysis of this compound and the separation of its potential impurities, such as acetaldehyde, acetic acid, and vinyl acetate.
Experimental
Instrumentation and Consumables
A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is recommended.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless Inlet
-
Autosampler: G4513A Autosampler or equivalent
-
GC Column: A non-polar or mid-polar capillary column is recommended for the separation of this compound from its potential impurities. A suitable option is a column with a (5%-phenyl)-methylpolysiloxane stationary phase.
-
Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa
-
Syringe: 10 µL GC syringe
Reagents and Standards
-
This compound: Reference standard of known purity (e.g., >99.5%)
-
Acetaldehyde: Reagent grade
-
Acetic Acid: Glacial, reagent grade
-
Vinyl Acetate: Reagent grade
-
Solvent: Dichloromethane (DCM) or a suitable alternative solvent, GC grade or higher. An internal standard such as anisole can also be utilized for improved quantitative accuracy.[1]
Gas Chromatography Conditions
The following GC conditions are a recommended starting point for method development and should be optimized as necessary.
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.32 mm |
| Film Thickness | 0.25 µm |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Oven Temperature Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate 1 | 10 °C/min |
| Final Temperature 1 | 150 °C |
| Hold Time 1 | 2 minutes |
| Ramp Rate 2 | 20 °C/min |
| Final Temperature 2 | 250 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Temperature | 275 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
| Carrier Gas (Helium) | |
| Flow Rate | 1.2 mL/min (Constant Flow) |
Standard and Sample Preparation
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution to appropriate concentrations for linearity assessment (e.g., 10, 50, 100, 250, 500 µg/mL).
Impurity Standard Preparation
-
Impurity Stock Solution: Prepare a stock solution containing acetaldehyde, acetic acid, and vinyl acetate at a concentration of approximately 1000 µg/mL each in the chosen solvent.
-
Spiked Sample Solution (for specificity): Prepare a solution of the this compound standard at a concentration of 500 µg/mL and spike it with the impurity stock solution to a final impurity concentration of 5 µg/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This results in a nominal concentration of 1000 µg/mL.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and solvent front. Resolution > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in GC parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min). |
Data Analysis and Calculations
The purity of the this compound sample is calculated using the area percent method, assuming that all components have a similar response factor with the FID.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
For a more accurate quantification, an internal standard method can be employed.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 to 1.5 for the this compound peak. |
| Theoretical Plates (N) | > 20,000 for the this compound peak. |
| Repeatability (RSD) | ≤ 2.0% for the peak area of six replicate injections. |
Visualization
Caption: Workflow for GC Purity Analysis of this compound.
Logical Relationship of Impurities
References
Ethylidene Diacetate: A Review of its Potential in Flavor and Fragrance Formulations
Disclaimer: While some sources describe ethylidene diacetate as possessing a fruity aroma, it is crucial to note that it is not currently approved for use in food or fragrance applications in major markets, including the United States and Europe. It does not hold a FEMA GRAS status, a critical designation for substances used in food and flavor. Therefore, the following information is for research and informational purposes only and does not constitute a recommendation for its use in commercial flavor or fragrance formulations.
This compound (CAS 542-10-9), also known as 1,1-diacetoxyethane, is a colorless liquid with a reported fruity, sharp, and sweet odor.[1][2][3][4] It is primarily utilized as an intermediate in chemical synthesis.[5][6] Although its organoleptic properties suggest potential for use as a flavor or fragrance ingredient, industry resources explicitly state it is not for use in these applications.[7] This is further substantiated by the absence of a FEMA (Flavor and Extract Manufacturers Association) number or GRAS (Generally Recognized as Safe) designation.
This document provides an overview of the known properties of this compound and outlines the standard experimental protocols that would be necessary to evaluate a new chemical entity for its suitability in flavor and fragrance formulations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | References |
| Chemical Formula | C₆H₁₀O₄ | [5][6] |
| Molecular Weight | 146.14 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | [5][8] |
| Odor | Fruity, sharp, sweet | [1][2][3][4] |
| Boiling Point | 167-169 °C | [1][6] |
| Flash Point | 68 °C | [9][10] |
| Density | 1.061 g/cm³ at 12°C | [1] |
| Solubility | Slightly soluble in water; miscible with alcohol | [1] |
Experimental Protocols for Evaluation of a Novel Flavor or Fragrance Ingredient
To assess the potential of a new ingredient like this compound for use in flavor and fragrance formulations, a rigorous set of experimental protocols must be followed. These protocols are designed to characterize the substance's sensory properties, stability, and safety.
1. Sensory Analysis: Odor and Flavor Profile Characterization
Objective: To determine the organoleptic profile of the substance.
Methodology:
-
Panelist Selection: A panel of trained sensory analysts is selected.
-
Sample Preparation: For odor evaluation, the compound is diluted in an appropriate solvent (e.g., ethanol or dipropylene glycol) to various concentrations. For flavor evaluation, it is diluted in a suitable food-grade solvent (e.g., propylene glycol or ethanol) and then incorporated into a neutral base (e.g., sugar water or an unflavored food product).
-
Evaluation: Panelists assess the samples for key aroma and flavor attributes, intensity, and off-notes. Descriptors are generated and ranked.
-
Odor/Flavor Threshold Determination: The lowest concentration at which the substance can be detected is determined using a series of dilutions and a forced-choice methodology.
Caption: Workflow for Sensory Analysis of a Novel Ingredient.
2. Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds responsible for the aroma of a substance.
Methodology:
-
Instrumentation: A gas chromatograph is coupled with a mass spectrometer (MS) and an olfactometry port.
-
Sample Injection: A diluted sample of the substance is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.
-
Detection: The effluent from the column is split. One portion goes to the MS for chemical identification, and the other goes to the olfactometry port where a trained analyst sniffs the eluting compounds and describes their odor.
-
Data Analysis: The odor descriptions are correlated with the peaks identified by the MS to create an aromagram.
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
3. Application and Stability Testing
Objective: To evaluate the performance and stability of the ingredient in a finished product.
Methodology:
-
Formulation: The ingredient is incorporated into a model fragrance (e.g., a simple floral or citrus accord) and a model flavor system (e.g., a beverage or bakery item) at various concentrations.
-
Stability Studies: The finished products are subjected to accelerated stability testing (e.g., elevated temperature, light exposure) over a period of time.
-
Evaluation: Samples are evaluated at regular intervals for any changes in color, odor, or flavor profile using both sensory and analytical methods (e.g., GC-MS).
Logical Framework for Flavor and Fragrance Formulation
When developing a new flavor or fragrance, formulators consider the volatility and character of each ingredient. This is often conceptualized as a pyramid with top, middle, and base notes.
Caption: Logical Structure of a Flavor or Fragrance Formulation.
A hypothetical ingredient like this compound, with its described fruity character, would likely function as a middle note or a modifier to the middle notes, providing a specific fruity nuance to the overall composition.
References
- 1. This compound [drugfuture.com]
- 2. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. WHO | JECFA [apps.who.int]
- 4. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, 542-10-9 [thegoodscentscompany.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Application Notes and Protocols: Reactions of Ethylidene Diacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylidene diacetate, also known as 1,1-diacetoxyethane, is a geminal diacetate that serves as a versatile reagent in organic synthesis.[1][2][3] Its reactivity is primarily centered around the acetal carbon, which is susceptible to nucleophilic attack, making it a valuable synthon and a stable surrogate for the volatile and reactive acetaldehyde.[4][5] This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, highlighting its utility in pharmaceutical and chemical research. Its applications range from use as a protecting group to a key building block in the synthesis of heterocyclic compounds.[1][2]
General Reaction Mechanism
The fundamental reaction of this compound with a nucleophile involves the substitution of one or both acetate groups. The reaction is typically catalyzed by an acid or a base. Under acidic conditions, the carbonyl oxygen of an acetate group is protonated, making it a better leaving group. This is followed by nucleophilic attack on the carbocation intermediate. Under basic conditions, the nucleophile directly attacks the electrophilic carbon of the acetal.
Below is a generalized scheme for the acid-catalyzed nucleophilic substitution on this compound.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Production of Ethylidene Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of ethylidene diacetate, a key intermediate in various chemical manufacturing processes. The document outlines two primary industrial methods: the reaction of acetaldehyde with acetic anhydride and the carbonylation of dimethyl ether (DME) with synthesis gas. Additionally, a protocol for the purification of this compound via fractional distillation is provided. Safety precautions are integrated into each protocol.
Method 1: Synthesis from Acetaldehyde and Acetic Anhydride
This traditional method involves the direct reaction of acetaldehyde with acetic anhydride, typically catalyzed by a Lewis acid such as ferric chloride.[1]
Experimental Protocol
Materials:
-
Acetaldehyde (CH₃CHO)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Ferric Chloride (FeCl₃), anhydrous
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen (N₂) gas, inert atmosphere
Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, cooling jacket, thermometer, and nitrogen inlet/outlet.
-
Addition funnel.
-
Separatory funnel (for work-up).
-
Filtration apparatus.
-
Rotary evaporator.
-
Fractional distillation unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging Reactants: Charge the reactor with acetic anhydride. Begin cooling the reactor to 0-5 °C using the cooling jacket.
-
Catalyst Addition: Under a nitrogen counter-flow, carefully add anhydrous ferric chloride to the stirred acetic anhydride. The amount of catalyst is typically in the range of 0.1-0.5 mol% relative to the acetaldehyde.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the cooled reaction mixture via an addition funnel over a period of 2-4 hours, maintaining the temperature between 0-10 °C. The reaction is exothermic, and careful temperature control is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 1-2 hours. Monitor the reaction progress by techniques such as Gas Chromatography (GC) to confirm the consumption of acetaldehyde.
-
Quenching: Once the reaction is complete, slowly and carefully add a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride. This should be done at a low temperature to control the effervescence.
-
Work-up: Transfer the reaction mixture to a large separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove any low-boiling impurities.
-
Purification: The crude this compound is then purified by fractional distillation.
Logical Relationship of Synthesis Steps
Method 2: Synthesis from Dimethyl Ether and Syngas
This method involves the carbonylation of dimethyl ether (DME) with synthesis gas (a mixture of carbon monoxide and hydrogen) using a rhodium-based catalyst system. This process is often favored in coal-to-chemicals applications.[2]
Experimental Protocol
Materials:
-
Dimethyl Ether (DME)
-
Synthesis Gas (CO/H₂ mixture)
-
Rhodium (III) Iodide (RhI₃) - Catalyst
-
Methyl Iodide (CH₃I) - Promoter
-
Lithium Iodide (LiI) - Co-catalyst
-
Solvent (e.g., acetic acid)
Equipment:
-
High-pressure batch autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Gas mass flow controllers.
-
High-pressure liquid pump.
-
Condenser and collection system for product recovery.
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Reactor Charging: Charge the autoclave with the solvent (if used), RhI₃ catalyst, and LiI co-catalyst.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen followed by synthesis gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with CO and H₂ to the desired partial pressures and heat to the reaction temperature.
-
Reactant Injection: Inject the liquid reactants (DME and methyl iodide promoter) into the heated and pressurized reactor.
-
Reaction: Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the pressure to observe gas uptake.
-
Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the excess gas.
-
Product Recovery and Analysis: Collect the liquid product from the reactor. Analyze the product mixture using GC to determine the conversion of DME and the selectivity to this compound and other products like methyl acetate.
Quantitative Data for DME Carbonylation[2][3]
| Parameter | Value |
| Reaction Temperature | 180 °C |
| DME Amount | 0.05 mol |
| CO Partial Pressure | 2.2 MPa |
| H₂ Partial Pressure | 2.2 MPa |
| Catalyst System | RhI₃ with methyl iodide/lithium iodide |
| Reaction Time | 8 hours |
| DME Conversion | 60.00% |
| Methyl Acetate Selectivity | 31.43% |
| This compound Selectivity | 68.56% |
Reaction Pathway
Purification by Fractional Distillation
Fractional distillation is the standard method for purifying this compound from the crude reaction mixture, separating it from unreacted starting materials, byproducts, and the solvent.
Experimental Protocol
Equipment:
-
Large-scale distillation flask.
-
Fractionating column (e.g., Vigreux or packed column with structured packing).
-
Distillation head with a condenser and a collection flask.
-
Heating mantle.
-
Vacuum pump (for vacuum distillation if required).
-
Thermometers to monitor pot and head temperatures.
Procedure:
-
Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging: Charge the crude this compound into the distillation flask. Add boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin heating the distillation flask.
-
Collect a forerun fraction containing low-boiling impurities at a lower temperature.
-
Slowly increase the heating to distill the main fraction of this compound at its boiling point (167-169 °C at atmospheric pressure).[1]
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Collect the purified this compound in a clean collection flask.
-
-
Shutdown: Once the main fraction has been collected and the temperature begins to rise or fall significantly, stop the distillation. Allow the apparatus to cool before dismantling.
Fractional Distillation Workflow
Safety Precautions
-
Chemical Handling: Acetaldehyde is highly flammable and a potential carcinogen; handle it in a well-ventilated area, avoiding inhalation and skin contact. Acetic anhydride is corrosive and a lachrymator. Carbon monoxide is a toxic gas. Methyl iodide is toxic and a suspected carcinogen. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]
-
Reaction Conditions: The carbonylation reaction is performed under high pressure and requires a properly rated autoclave. Ensure all pressure-releasing safety devices are in place and functional. The reaction of acetaldehyde and acetic anhydride is exothermic and requires careful temperature control to prevent runaway reactions.
-
Equipment: Use spark-proof tools and explosion-proof equipment, especially when handling flammable substances like acetaldehyde and dimethyl ether.[5] Ensure that the reactor and distillation equipment are properly grounded to prevent static discharge.[5]
-
Emergency Preparedness: An eyewash station and safety shower should be readily accessible.[3] Have appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder) available.[4]
References
Troubleshooting & Optimization
Technical Support Center: Ethylidene Diacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethylidene diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | Catalyst Inactivity or Degradation: The catalyst may have lost activity due to impurities in the reactants or improper handling. | - Ensure the use of a high-purity, active catalyst. For heterogeneous catalysts, consider regeneration or replacement. - For reactions involving acetaldehyde and acetic anhydride, ferric chloride is a common catalyst. Ensure it is anhydrous.[1] - In carbonylation reactions of methyl acetate, Group VIII metal catalysts like rhodium or palladium are often used.[2] Ensure the catalyst complex is properly prepared and handled under inert conditions if necessary. |
| Suboptimal Reaction Temperature: The reaction temperature may be too high or too low. | - Optimize the reaction temperature. For the carbonylation of methyl acetate, temperatures typically range from 100°C to 200°C.[3] - For the reaction of acetaldehyde and acetic anhydride, monitor the temperature to prevent side reactions. | |
| Incorrect Reactant Stoichiometry: The molar ratio of reactants may not be optimal. | - Carefully control the molar ratio of reactants. For instance, in the carbonylation of methyl acetate, the ratio of hydrogen to carbon monoxide can influence the product distribution.[3] | |
| Presence of Water: Water can lead to the hydrolysis of acetic anhydride and this compound, reducing the yield. | - Ensure all reactants and solvents are anhydrous.[2][4] - Use dry equipment and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Side Reactions: Undesired parallel or consecutive reactions can consume reactants and form impurities. Common byproducts can include acetic acid, acetaldehyde, and tars.[2][5] | - Adjust reaction conditions (temperature, pressure, reaction time) to favor the desired reaction pathway. - The choice of catalyst and promoter can significantly influence selectivity.[6] - In the synthesis from acetaldehyde and acetic anhydride, controlling the addition rate and temperature can minimize the formation of aldol condensation products. |
| Thermal Decomposition: this compound can decompose at elevated temperatures, especially in the presence of acid catalysts, to form vinyl acetate and acetic acid.[7] | - Maintain the reaction and distillation temperatures as low as possible. - Consider using a milder catalyst or neutralizing the catalyst before purification. | |
| Difficult Product Purification | Close Boiling Points of Components: The boiling points of this compound, unreacted starting materials, and byproducts may be close, making separation by distillation challenging. | - Employ fractional distillation with a high-efficiency column. - Consider vacuum distillation to lower the boiling points and prevent thermal decomposition.[3] |
| Tar Formation: High temperatures or the presence of certain impurities can lead to the formation of high-molecular-weight byproducts (tars).[5] | - Optimize reaction conditions to minimize tar formation. - Pre-treat reactants to remove impurities. - During purification, a preliminary distillation or filtration step might be necessary to remove tars before final fractional distillation. | |
| Catalyst Separation Issues | Homogeneous Catalyst: Homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.[3] | - Opt for a heterogeneous catalyst system where the catalyst is on a solid support (e.g., α-alumina, kieselguhr, or silica), which can be easily separated by filtration.[3] - If using a homogeneous catalyst, explore methods like extraction or precipitation to recover the catalyst after the reaction. |
Frequently Asked Questions (FAQs)
1. What are the most common industrial synthesis routes for this compound?
The major industrial routes for synthesizing this compound include:
-
The reaction of acetaldehyde with acetic anhydride, often catalyzed by ferric chloride.[1]
-
The carbonylation of methyl acetate or dimethyl ether in the presence of hydrogen and a catalyst system, typically involving a Group VIII noble metal.[2][4]
-
The reaction of vinyl acetate with acetic acid, which can be catalyzed by palladium compounds.
2. How can I improve the selectivity towards this compound in the carbonylation of methyl acetate?
To improve selectivity, consider the following:
-
Catalyst System: The choice of catalyst, co-catalyst, and promoters is crucial. Rhodium and palladium-based catalysts are commonly used.[3][6] The addition of promoters like organo-phosphorus or organo-nitrogen compounds can enhance selectivity.[2]
-
Reaction Conditions: Optimizing the reaction temperature (typically 100-200°C) and pressure (20-70 atmospheres) is important.[3]
-
H₂/CO Ratio: The molar ratio of hydrogen to carbon monoxide in the syngas can significantly affect the product distribution.[3]
3. What is the role of a promoter in the synthesis of this compound?
In carbonylation reactions, promoters are substances added in small amounts to improve the activity, selectivity, and stability of the catalyst. For instance, in the molybdenum-nickel co-catalyzed synthesis from methyl acetate, organo-phosphorus or organo-nitrogen compounds act as promoters.[4] In rhodium-catalyzed systems, iodide compounds are often used as promoters.
4. Can this compound be synthesized from acetic anhydride directly?
Yes, this compound can be produced by the hydrogenation of acetic anhydride in the presence of a catalyst such as palladium, ruthenium, or rhodium.[8]
5. How can I minimize the formation of tars and other high-boiling impurities?
To minimize tar formation:
-
Ensure high purity of starting materials.
-
Optimize the reaction temperature and time to avoid prolonged exposure to high temperatures.
-
Use the minimum effective amount of catalyst, as excess catalyst can sometimes promote side reactions.[5]
-
Ensure thorough mixing to maintain a uniform temperature throughout the reactor.
Experimental Protocols
Protocol 1: Synthesis from Acetaldehyde and Acetic Anhydride
This protocol is based on the widely used method of reacting acetaldehyde with acetic anhydride.
Materials:
-
Acetaldehyde
-
Acetic Anhydride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Inert solvent (optional, e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with acetic anhydride.
-
Add a catalytic amount of anhydrous ferric chloride to the acetic anhydride and stir until dissolved.
-
Slowly add acetaldehyde to the mixture. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature.
-
After the addition is complete, continue stirring the mixture at the optimized temperature for the required reaction time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Protocol 2: Carbonylation of Methyl Acetate
This protocol describes a general procedure for the synthesis of this compound via the carbonylation of methyl acetate.
Materials:
-
Methyl Acetate
-
Carbon Monoxide (CO)
-
Hydrogen (H₂)
-
Catalyst (e.g., Rhodium-based complex)
-
Promoter (e.g., Methyl Iodide)
-
Solvent (if necessary)
-
High-pressure autoclave reactor
-
Gas delivery system
-
Temperature and pressure controllers
Procedure:
-
Charge the high-pressure autoclave reactor with the catalyst, promoter, and methyl acetate.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen to the desired pressure.
-
Heat the reactor to the specified reaction temperature while stirring.
-
Maintain the temperature and pressure for the duration of the reaction.
-
Monitor the reaction by taking samples periodically (if the reactor setup allows) and analyzing them.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and collect the liquid product mixture.
-
Separate the catalyst (if heterogeneous) by filtration.
-
Purify the this compound from the crude product mixture by fractional distillation under reduced pressure.
Data Summary
Table 1: Catalyst Systems and Conditions for this compound Synthesis
| Reactants | Catalyst System | Promoter/Co-catalyst | Temperature (°C) | Pressure (atm) | Reference |
| Acetaldehyde + Acetic Anhydride | Ferric Chloride | - | Not specified | Atmospheric | [1] |
| Methyl Acetate + CO + H₂ | Rhodium or Palladium on carrier | Triphenylphosphine | 100 - 200 | 20 - 70 | [3] |
| Methyl Acetate/Dimethyl Ether + CO + H₂ | Molybdenum-Nickel | Organo-phosphorus or Organo-nitrogen compound, Iodide | Not specified | Not specified | [2] |
| Methyl Acetate/Dimethyl Ether + CO + H₂ | Group VIII Metal Compound | Halogen-containing compound | 50 - 200 | Up to 1000 bar | [6] |
| Acetic Anhydride + H₂ | Palladium, Ruthenium, or Rhodium | - | 100 - 180 | 300 - 600 psi | [8] |
Visualizations
Caption: Key synthesis pathways for this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. US5371275A - Methods for preparing this compound - Google Patents [patents.google.com]
- 4. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - this compound Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Vinyl acetate synthesis - American Chemical Society [acs.org]
- 8. GB2075508A - Conversion of Acetic Anhydride to this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethylidene Diacetate
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of crude ethylidene diacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. The most common method involves the reaction of acetaldehyde with acetic anhydride.[1][2] Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Acetaldehyde and acetic anhydride.
-
Co-products/By-products: Acetic acid, which can form from the reaction of acetic anhydride with any moisture present, and tar-like polymerization products resulting from side reactions of acetaldehyde.[3]
-
Catalyst Residues: If a homogeneous catalyst is used, it may contaminate the crude product.[4]
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. Given the boiling point of this compound (167-169 °C) and those of its common impurities, fractional distillation can achieve high purity.[1][5]
Q3: Can this compound be purified by column chromatography?
A3: Yes, column chromatography is a viable, albeit less common, method for purifying this compound, especially for removing non-volatile impurities or when high purity is required for small-scale applications. A typical stationary phase would be silica gel, and the mobile phase would likely be a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.[6][7] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Q4: Is recrystallization a suitable purification method for this compound?
A4: Recrystallization is generally not the preferred method for purifying this compound due to its low melting point (18.9 °C).[1] Purifying low-melting point compounds by recrystallization can be challenging. However, it is theoretically possible with careful selection of a solvent system in which the compound is soluble at slightly elevated temperatures and insoluble at very low temperatures.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[8][9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities by comparing the spectra to a reference.
-
Boiling Point Determination: A sharp and constant boiling point range during distillation is a good indicator of purity.[13]
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Boiling points of the ester and impurities are too close for effective separation with the current setup. | - Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material).- Optimize the distillation rate; a slower distillation rate generally provides better separation.- Consider performing a second fractional distillation of the enriched product. |
| The distillation apparatus was not properly insulated. | - Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[14][15] | |
| Product is Contaminated with Acetic Acid | Incomplete removal of acetic acid during a pre-distillation wash step or co-distillation. | - Before distillation, wash the crude product with a saturated solution of sodium bicarbonate to neutralize and remove acetic acid. Ensure to vent the separatory funnel frequently as CO₂ is produced.[16][17] Follow with a brine wash to remove excess water. |
| Significant Tar/Polymer Formation in the Distilling Flask | The distillation temperature is too high, causing decomposition or polymerization of impurities like acetaldehyde.[3] | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.- Ensure all starting materials are of high purity to reduce side reactions. |
| No Product is Distilling Over | The heating temperature is too low. | - Gradually increase the temperature of the heating mantle. Ensure the thermometer is correctly placed to accurately measure the vapor temperature. |
| There is a leak in the distillation apparatus. | - Check all joints and connections for a proper seal. Re-grease joints if necessary. | |
| "Flooding" of the Fractionating Column | The heating rate is too high, causing excessive vaporization.[14][15] | - Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.[15] |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is too polar or not polar enough. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the this compound. A common starting point is a mixture of hexanes and ethyl acetate.[18][19] |
| The column was not packed properly, leading to channeling. | - Ensure the silica gel is packed uniformly without air bubbles or cracks. | |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Elutes Too Quickly with Impurities | The solvent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexanes). |
Quantitative Data
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| This compound | 146.14 | 167-169[1] |
| Acetaldehyde | 44.05 | 20.2 |
| Acetic Anhydride | 102.09 | 139.8[2] |
| Acetic Acid | 60.05 | 118.1 |
Note: Data is compiled from various sources and should be used as a guideline.
The following table provides representative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Typical Recovery |
| Fractional Distillation | 85% | >98% | 70-85% |
| Vacuum Fractional Distillation | 85% (with high-boiling impurities) | >99% | 75-90% |
| Column Chromatography | 90% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of crude this compound containing volatile impurities such as acetaldehyde, acetic anhydride, and acetic acid.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Separatory funnel
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar and stir plate
-
Glass wool and aluminum foil for insulation
Procedure:
-
Pre-distillation Wash (Neutralization): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate solution. Swirl gently and then stopper and invert the funnel, venting frequently to release the pressure from the evolved CO₂ gas. Continue to shake and vent until gas evolution ceases. c. Allow the layers to separate and drain the lower aqueous layer. d. Wash the organic layer with an equal volume of brine to remove residual water. e. Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Drying the Crude Product: a. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl. b. If the drying agent clumps together, add more until some remains free-flowing. c. Allow the mixture to stand for 10-15 minutes. d. Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
-
Fractional Distillation Setup: a. Add a stir bar to the round-bottom flask containing the dried crude this compound. b. Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill. c. Wrap the fractionating column with glass wool and then aluminum foil to ensure an adiabatic process.[14][15] d. Begin circulating cold water through the condenser.
-
Distillation: a. Start stirring and gently heat the flask using a heating mantle. b. Observe the temperature on the thermometer. The first fraction to distill will be any remaining low-boiling impurities, such as acetaldehyde (if present). Collect this initial fraction in a separate receiving flask. c. As the temperature rises, a fraction containing acetic anhydride may be collected. d. When the temperature stabilizes at the boiling point of this compound (167-169 °C), change to a new, clean, pre-weighed receiving flask to collect the pure product. e. Continue distillation until the temperature either begins to drop or rises significantly, indicating that the product has been distilled. f. Do not distill to dryness. Leave a small amount of residue in the distilling flask. g. Allow the apparatus to cool completely before disassembling.
-
Analysis: a. Weigh the collected pure this compound to determine the yield. b. Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
This is a general guideline. The optimal solvent system should be determined by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent. d. Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing. e. Add another thin layer of sand on top of the silica gel. f. Drain the excess solvent until the solvent level is just at the top of the sand.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully add the sample solution to the top of the column.
-
Elution: a. Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate). b. Collect fractions in separate tubes. c. Monitor the fractions by TLC to determine which contain the purified product. d. If the product is not eluting, gradually increase the polarity of the eluent (e.g., 90:10, 80:20 hexanes:ethyl acetate).
-
Product Isolation: a. Combine the pure fractions containing the this compound. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified liquid product.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low purity after fractional distillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - this compound Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US5371275A - Methods for preparing this compound - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tips.sums.ac.ir [tips.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. m.youtube.com [m.youtube.com]
- 19. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of Ethylidene Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethylidene diacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using acetaldehyde and acetic anhydride with a Lewis acid catalyst such as ferric chloride.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors. The primary competing reaction is the acid-catalyzed aldol condensation of acetaldehyde. Additionally, incomplete reaction or loss of product during workup can contribute to lower yields.
Potential Causes and Solutions:
-
Aldol Condensation: Acetaldehyde can self-condense to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde. These can further polymerize, reducing the amount of acetaldehyde available for the main reaction.
-
Solution: Maintain a low reaction temperature to disfavor the aldol condensation, which is more favorable at higher temperatures. A controlled, slow addition of acetaldehyde to the reaction mixture can also help to keep its instantaneous concentration low, thereby minimizing self-condensation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the catalyst is active and present in a sufficient amount. Reaction times can be extended, but this must be balanced with the risk of increased side product formation. Monitor the reaction progress using techniques like GC or TLC.
-
-
Product Loss During Purification: this compound can be lost during distillation if the conditions are not optimized.
-
Solution: Use fractional distillation to carefully separate the product from lower-boiling unreacted starting materials and higher-boiling side products. Ensure the distillation apparatus is efficient.
-
Q2: The purified product is contaminated with significant byproducts. How can I identify and remove them?
A2: The most common byproducts are related to the aldol condensation of acetaldehyde and unreacted starting materials.
Common Impurities and Purification Strategy:
| Compound | Boiling Point (°C) | Identification | Purification Method |
| Acetaldehyde | 20.2 | GC-MS, NMR | Easily removed during initial distillation due to its low boiling point. |
| Acetic Anhydride | 139.8 | GC-MS, NMR, IR | Can be removed by fractional distillation. |
| Acetic Acid | 118.1 | GC-MS, NMR, IR | Can be removed by washing the organic phase with a mild base (e.g., sodium bicarbonate solution) followed by fractional distillation. |
| 3-Hydroxybutanal | ~162 (decomposes)[1] | GC-MS, NMR | Difficult to remove by distillation due to its high boiling point and thermal instability. Prevention is the best strategy. |
| Crotonaldehyde | 104[2][3][4][5] | GC-MS, NMR | Can be separated from this compound by careful fractional distillation. |
Purification Workflow:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This can be done by washing with a saturated solution of a weak base like sodium bicarbonate. This will also remove any acetic acid formed.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Fractional Distillation: Perform a fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound (167–169 °C).
Q3: The reaction mixture has turned dark brown or black, and a solid has formed. What happened?
A3: The formation of a dark, viscous, or solid material is indicative of polymerization of acetaldehyde and its aldol condensation products. This is often exacerbated by higher reaction temperatures and prolonged reaction times.
Troubleshooting Polymerization:
-
Temperature Control: Strictly control the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer time, can prevent polymerization.
-
Reaction Time: Do not let the reaction run for an excessively long time after the starting materials have been consumed.
-
Catalyst Concentration: While a sufficient amount of catalyst is needed, an excessively high concentration of a strong Lewis acid can promote polymerization.
Q4: My catalyst seems to be inactive or has lost activity. What can I do?
A4: Lewis acid catalysts like ferric chloride can be deactivated by moisture or by complexation with byproducts.
Catalyst Deactivation and Regeneration:
-
Moisture: Ensure all reactants and solvents are anhydrous. Ferric chloride is hygroscopic and will be deactivated by water.
-
Complexation: The catalyst can form complexes with carbonyl-containing byproducts, reducing its activity.
-
Regeneration: For heterogeneous catalysts, regeneration might be possible by washing with a solvent to remove adsorbed species, followed by drying. For homogeneous catalysts like ferric chloride, it is often more practical to use fresh catalyst for each reaction. In industrial settings, regeneration processes for ferric chloride often involve re-oxidation of the reduced iron species.[6][7][8][9]
Frequently Asked Questions (FAQs)
Q5: What is the primary reaction for the synthesis of this compound?
A5: The main industrial route involves the reaction of acetaldehyde with acetic anhydride, typically in the presence of an acid catalyst like ferric chloride.[9]
Reaction Scheme: CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃
Q6: What are the most common side reactions in this synthesis?
A6: The most significant side reaction is the acid-catalyzed aldol condensation of acetaldehyde. This reaction proceeds in two steps: an initial aldol addition to form 3-hydroxybutanal, followed by dehydration to form crotonaldehyde. These products can undergo further reactions to form higher molecular weight compounds and polymers.
Q7: Is the reaction reversible?
A7: Yes, the formation of this compound is an equilibrium process. The reverse reaction, the decomposition of this compound into acetaldehyde and acetic anhydride, can occur, especially at higher temperatures.[10]
Q8: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A8: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying and quantifying the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also very useful for structural confirmation of the final product and impurities.
Quantitative Data Summary
The following table summarizes yield and byproduct information from a patented synthesis of this compound. Conditions and results can vary based on the specific experimental setup.
| Parameter | Value | Reference |
| Yield of this compound | 59% | |
| Reaction Mixture Composition | ||
| This compound | 36.2 parts | |
| Acetic Anhydride (unreacted) | 40.3 parts | |
| Acetic Acid | 14.1 parts | |
| Ethyl Acetate & Acetaldehyde | Trace levels |
Experimental Protocols
Key Experiment: Synthesis of this compound from Acetaldehyde and Acetic Anhydride
This protocol is a representative procedure based on established chemical principles for this type of reaction. Researchers should adapt and optimize the conditions for their specific laboratory setup.
Materials:
-
Acetic anhydride (anhydrous)
-
Acetaldehyde (anhydrous)
-
Ferric chloride (anhydrous, FeCl₃)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus (fractional)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Attach a reflux condenser with a drying tube to the top.
-
Initial Charge: To the flask, add acetic anhydride and a catalytic amount of anhydrous ferric chloride (e.g., 0.1-0.5 mol%).
-
Reactant Addition: Cool the flask in an ice bath. Slowly add acetaldehyde dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition to minimize aldol condensation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for a specified time (e.g., 1-2 hours) to drive the reaction to completion. Monitor the reaction by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the catalyst and remove any acetic acid. Repeat the washing until CO₂ evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at 167-169 °C.
-
Visualizations
Caption: Main reaction pathway to this compound and the competing aldol condensation side reaction.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5371275A - Methods for preparing this compound - Google Patents [patents.google.com]
- 3. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Heterogeneous catalyst for the production of this compound from acetic anhydride (Patent) | OSTI.GOV [osti.gov]
- 5. CN105017020A - Allylidene diacetate synthesis method - Google Patents [patents.google.com]
- 6. chemcut.net [chemcut.net]
- 7. researchgate.net [researchgate.net]
- 8. US5227010A - Regeneration of ferric chloride etchants - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Ethylidene Diacetate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during the synthesis of ethylidene diacetate. The information is presented in a practical, question-and-answer format to assist in diagnosing and resolving issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound production?
A1: Catalyst deactivation in this compound synthesis, which is primarily catalyzed by palladium (Pd) or rhodium (Rh) based complexes, can be attributed to three main mechanisms: chemical, thermal, and mechanical degradation.
-
Chemical Deactivation: This is the most common cause and includes:
-
Poisoning: Impurities in the feedstock, such as sulfur, nitrogen, or halogen compounds, can strongly and often irreversibly bind to the active metal sites, rendering them inactive.
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is particularly prevalent in reactions involving organic molecules at elevated temperatures. In the context of this compound production from acetic anhydride, polymerization of reactants or products can lead to fouling.
-
Leaching: The dissolution of the active metal component (e.g., palladium or rhodium) into the reaction medium can lead to a gradual loss of activity. This is a concern for supported catalysts where the metal-support interaction is not sufficiently strong.
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly dispersed metal nanoparticles on the catalyst support to migrate and agglomerate into larger particles. This process, known as sintering, leads to a significant reduction in the active surface area and, consequently, a loss of catalytic activity.[1][2][3]
-
Mechanical Deactivation: This involves the physical degradation of the catalyst, such as crushing or attrition of the support material, which can lead to increased pressure drop in fixed-bed reactors and loss of active material.
Q2: My palladium-based catalyst is showing a gradual decline in activity. How can I determine the cause?
A2: A systematic approach is necessary to diagnose the cause of gradual deactivation. The following troubleshooting workflow can guide your investigation:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Q3: I suspect coke formation on my catalyst. How can I quantify the amount of coke?
A3: Temperature Programmed Oxidation (TPO) is the standard technique for quantifying coke on a catalyst. The analysis involves heating the spent catalyst in a controlled flow of an oxidizing gas (typically a dilute oxygen mixture) and monitoring the evolved carbon dioxide (CO2) with a detector, such as a mass spectrometer or a thermal conductivity detector. The amount of CO2 produced is directly proportional to the amount of coke combusted.
Data Presentation: TPO Analysis of Coked Catalysts
| Catalyst Sample | Coke Content (wt%) | Peak Combustion Temperature (°C) |
| Spent Catalyst A | 12.5 | 480 |
| Spent Catalyst B | 8.2 | 510 |
| Regenerated Catalyst A | 0.8 | - |
Note: The peak combustion temperature can provide qualitative information about the nature of the coke. Lower temperatures often correspond to less structured, "softer" coke, while higher temperatures indicate more graphitic, "harder" coke.[4]
Q4: My rhodium-based catalyst for methyl acetate carbonylation shows a rapid loss of activity. What are the likely causes?
A4: For rhodium-catalyzed carbonylation reactions, which share mechanistic similarities with some routes to this compound, rapid deactivation is often linked to changes in the active rhodium species. Potential causes include:
-
Formation of Inactive Rhodium Clusters: Under reaction conditions, active mononuclear rhodium complexes can agglomerate to form larger, less active or inactive rhodium clusters.
-
Oxidative Addition of Substrates/Products: The oxidative addition of reactants or products to the rhodium center can sometimes lead to the formation of stable, catalytically inactive species.
-
Ligand Degradation: The phosphine or other ligands used to stabilize the rhodium catalyst can degrade at high temperatures or in the presence of impurities, leading to the precipitation of rhodium metal.
-
Leaching: Inadequate anchoring of the rhodium complex to the support can result in its dissolution into the reaction medium, causing a rapid drop in catalyst concentration within the reactor. A rhodium recovery rate of up to 98% has been reported from the carbonylation of methyl esters to acetic anhydride systems, indicating that leaching can be a significant factor.[5]
Troubleshooting Steps:
-
In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be invaluable for monitoring the state of the rhodium carbonyl species during the reaction. Changes in the characteristic CO stretching frequencies can indicate the formation of different rhodium complexes or clusters.[6]
-
Post-reaction Catalyst Characterization: Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of rhodium and Transmission Electron Microscopy (TEM) to check for the formation of nanoparticles.
-
Filtrate Analysis: Use Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify any leached rhodium in the reaction solution.
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.
Methodology:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the spent catalyst and place it in a quartz reactor tube.
-
Pre-treatment: Heat the sample to 110-120 °C in a flow of inert gas (e.g., helium or argon) for 30-60 minutes to remove any physisorbed water and volatile organic compounds.
-
Oxidation: Switch the gas flow to a dilute oxygen mixture (e.g., 5% O2 in He) at a constant flow rate (e.g., 30-50 mL/min).
-
Temperature Program: Ramp the temperature of the furnace at a linear rate (e.g., 10 °C/min) from the pre-treatment temperature to a final temperature where all coke is expected to be combusted (typically 700-800 °C).
-
Detection: Continuously monitor the concentration of CO2 in the effluent gas using a calibrated mass spectrometer or thermal conductivity detector.
-
Quantification: Integrate the area under the CO2 evolution peak. The total amount of coke can be calculated by converting the amount of CO2 detected to the mass of carbon, using a pre-established calibration curve.
Caption: Experimental workflow for Temperature Programmed Oxidation (TPO).
Protocol 2: Pulse Chemisorption for Metal Dispersion Measurement
Objective: To determine the percentage of active metal atoms on the surface of a supported catalyst.
Methodology:
-
Sample Preparation: Accurately weigh an appropriate amount of the catalyst (typically 100-200 mg) and load it into the sample holder of the chemisorption analyzer.
-
In-situ Reduction: Reduce the catalyst in a flowing hydrogen atmosphere (e.g., 5% H2 in Ar) at an elevated temperature (e.g., 200-400 °C, depending on the catalyst) to ensure the metal is in its metallic state and the surface is clean.
-
Purging: After reduction, purge the system with an inert gas (e.g., argon or helium) at the reduction temperature to remove any adsorbed hydrogen, and then cool to the analysis temperature (often near ambient).
-
Pulse Injection: Inject known, calibrated volumes (pulses) of a probe gas (e.g., carbon monoxide for palladium or rhodium) into the inert gas stream flowing over the catalyst.
-
Detection: A thermal conductivity detector (TCD) downstream of the sample measures the concentration of the probe gas in the effluent. The initial pulses will be partially or fully adsorbed by the catalyst, resulting in smaller or no peaks at the detector.
-
Saturation: Continue pulsing until the catalyst surface is saturated, at which point the peak areas at the detector will become constant and equal to the calibration pulse area.
-
Calculation: The total volume of gas adsorbed is calculated by summing the amounts adsorbed from each pulse. From this, the number of active sites and the metal dispersion can be calculated using the known stoichiometry of the probe gas adsorption on the metal. For CO on Palladium, a common stoichiometry is 1:2 (CO:Pd).[7]
Data Presentation: Metal Dispersion of Pd/Al2O3 Catalysts
| Catalyst | Metal Loading (wt%) | CO Uptake (µmol/g) | Metal Dispersion (%) |
| Fresh Catalyst | 5.0 | 53.5 | 11.4 |
| Sintered Catalyst | 5.0 | 21.8 | 4.6 |
Troubleshooting Guide: Catalyst Regeneration
Q5: My catalyst is deactivated by coking. What are the general procedures for regeneration?
A5: The most common method for regenerating a coked catalyst is controlled burn-off of the carbon deposits in an oxidizing atmosphere.
General Regeneration Workflow:
Caption: General workflow for the regeneration of a coked catalyst.
Important Considerations:
-
Exotherm Control: The combustion of coke is highly exothermic. It is crucial to control the temperature to prevent further sintering of the catalyst. This is typically achieved by using a low oxygen concentration and a gradual temperature ramp.[7]
-
Steam Addition: In some cases, steam may be added to the regeneration gas to help control the temperature and facilitate the removal of certain types of coke.
-
Post-Regeneration Treatment: After coke burn-off, the catalyst may need to be re-reduced (for supported metal catalysts) to restore the active metallic phase before being brought back online.
Q6: Can sintered catalysts be regenerated?
A6: Regenerating sintered catalysts is more challenging than regenerating coked catalysts. Sintering involves a physical change in the catalyst structure (loss of surface area) that is often irreversible under typical regeneration conditions. However, some specialized techniques can be employed to re-disperse the metal particles:
-
Oxy-chlorination/Reduction Cycle: This involves treating the sintered catalyst with a mixture of oxygen and a chlorine-containing compound at high temperatures to form volatile metal chlorides. These chlorides then re-deposit on the support and are subsequently reduced back to the metallic state. This is a harsh treatment and must be carefully controlled to avoid damage to the support.
-
Supercritical Fluid Treatment: The use of supercritical fluids, such as supercritical CO2, has shown promise for the regeneration of some catalysts.[8] This method can help to remove deposits and potentially redeposit active species without the high temperatures that cause sintering.[8]
It is important to note that the success of these methods is highly dependent on the specific catalyst system and the extent of sintering. In many cases, replacement of the sintered catalyst is the only viable option.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Ethylidene Diacetate Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the distillation of ethylidene diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation?
A1: Understanding the physical properties of this compound is crucial for a successful distillation. It is a colorless liquid with a boiling point of 167–169 °C at atmospheric pressure and a melting point of 18.9 °C.[1] Due to its thermal sensitivity, vacuum distillation is the preferred method for purification.
Q2: Why is my this compound decomposing during distillation?
A2: this compound is susceptible to thermal decomposition, especially at elevated temperatures. The primary decomposition pathway involves the elimination of acetic acid to form vinyl acetate.[1][2] Distilling at atmospheric pressure requires high temperatures that can accelerate this degradation, leading to lower yield and product contamination. It is highly recommended to perform the distillation under reduced pressure to lower the boiling point.
Q3: What are the common impurities in crude this compound?
A3: The most common synthesis route for this compound is the reaction of acetaldehyde with acetic anhydride.[1][2] Consequently, common impurities include unreacted starting materials (acetaldehyde, acetic anhydride) and co-products such as acetic acid.[3] Side reactions can also lead to the formation of other by-products.
Q4: My distilled this compound is discolored. What could be the cause?
A4: Discoloration, often appearing as a yellow or brown tint, can be a sign of product degradation. Overheating during distillation is a primary cause, leading to the formation of colored impurities or polymers. The presence of acidic or basic residues in the crude material can also catalyze decomposition and color formation at elevated temperatures.
Q5: How can I remove water from my crude this compound before distillation?
A5: It is important to dry the crude this compound to prevent co-distillation of water and potential hydrolysis of the ester. Suitable drying agents for esters include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent should be filtered off before proceeding with distillation.
Troubleshooting Guides
This section addresses specific problems you may encounter during the distillation of this compound.
Problem 1: Low Yield of Distilled this compound
| Possible Cause | Recommended Solution |
| Thermal Decomposition | Distill under vacuum to lower the boiling point. A boiling point of 69 °C at 17 mmHg has been reported. Monitor the pot temperature closely and use a heating mantle with a controller to avoid overheating. |
| Leaks in the Vacuum System | Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease on all ground-glass joints. Check for cracks in the glassware and ensure all tubing is securely connected. |
| Inefficient Fractionation | If impurities have boiling points close to that of this compound, use a fractionating column (e.g., Vigreux or packed column) to improve separation. Insulate the column to maintain a proper temperature gradient. |
| Product Holdup in the Apparatus | For small-scale distillations, significant product can be lost on the surfaces of the column and condenser. Use a short-path distillation apparatus if possible. |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Recommended Solution |
| Co-distillation of Impurities | Refer to the boiling point data in Table 1 to devise a fractional distillation strategy. Collect fractions and analyze their purity by GC-MS or NMR. |
| Azeotrope Formation | While specific azeotropic data for this compound with all potential impurities is not readily available, poor separation despite efficient fractionation may suggest the presence of an azeotrope. Consider using a different distillation pressure or employing azeotropic distillation with an appropriate entrainer if an azeotrope is suspected. |
| "Bumping" of the Liquid | Uneven boiling can lead to the physical transfer of non-volatile impurities into the distillate. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. For vacuum distillation, a fine capillary bubbler can also be used. |
Problem 3: Distillation is Very Slow or Stalls
| Possible Cause | Recommended Solution |
| Insufficient Heating | Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the liquid at the working pressure. Insulate the distillation flask and column to minimize heat loss. |
| Vacuum is Too High | An excessively high vacuum will lower the boiling point significantly, and the required pot temperature may be too low for the vapor to reach the condenser. Adjust the vacuum to a moderate level where a stable distillation rate can be achieved with reasonable heating. |
| Flooding of the Column | If using a fractionating column, excessive heating can cause the column to flood with condensate, preventing vapor from ascending. Reduce the heating rate to allow the column to equilibrate. |
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C at 1 atm) | Notes |
| Acetaldehyde | 20.2 °C[4] | Very volatile, should be removed in the initial fraction. |
| Vinyl Acetate | 72.7 °C[5][6] | A potential decomposition product. |
| Acetic Acid | 118-119 °C[7][8] | A common co-product. |
| Acetic Anhydride | 139.8 °C[2] | A common starting material. |
| This compound | 167–169 °C [1] | The target product. |
Table 2: Recommended Vacuum Distillation Parameters
| Pressure (mmHg) | Approximate Boiling Point of this compound (°C) |
| 760 | 167-169 |
| 40 | ~115 (estimated) |
| 17 | 69 |
Note: The boiling point at 40 mmHg is an estimation based on available data and should be used as a guideline.
Experimental Protocols
Protocol 1: Pre-treatment of Crude this compound
-
Neutralization: If the crude product is acidic (e.g., from an acid-catalyzed synthesis), wash it in a separatory funnel with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Aqueous Wash: Wash the organic layer with water, followed by a wash with brine to help break any emulsions and remove bulk water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent suitable for esters, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the dried solution to remove the drying agent.
-
Solvent Removal: If the product is in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. A short Vigreux column is often sufficient. Ensure all ground-glass joints are lightly greased with high-vacuum grease. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Transfer the pre-treated, crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired vacuum is stable, begin heating the distillation flask with a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will likely contain acetaldehyde and other volatile impurities.
-
Main Fraction: As the distillation temperature stabilizes at the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.
-
Residue: Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low distillation yield.
Caption: Troubleshooting workflow for poor product purity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. GB2075508A - Conversion of Acetic Anhydride to this compound - Google Patents [patents.google.com]
- 4. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 5. Chemistry — Vinyl Acetate Council [vinylacetate.org]
- 6. acs.org [acs.org]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
optimizing reaction conditions for ethylidene diacetate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethylidene diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst. | - Ensure the catalyst has been stored and handled correctly to prevent deactivation. - For heterogeneous catalysts, consider regeneration or replacement.[1] - For reactions sensitive to air or moisture, ensure all reactants and equipment are dry and the reaction is performed under an inert atmosphere.[2][3] |
| Incorrect reaction temperature. | - Optimize the reaction temperature. For rhodium-catalyzed reactions of methyl acetate, CO, and H₂, a range of 50-250°C (preferably 100-200°C) is suggested.[1] For DME and syngas with a RhI₃ catalyst, 180°C has been shown to be effective.[4] | |
| Improper reactant ratios. | - Verify the molar ratios of your reactants. For the reaction of methyl acetate with CO and H₂, the H₂:CO molar ratio should be between 1:1 and 6:1, ideally 1:1 to 3:1.[1] | |
| Insufficient reaction pressure. | - Ensure the reaction pressure is within the optimal range. For continuous processes involving methyl acetate, CO, and H₂, pressures of 20-70 atmospheres are recommended.[1] For batch reactions of DME and syngas, CO and H₂ partial pressures of 2.2 MPa each have been used.[4] | |
| Formation of Byproducts | Non-optimal reaction conditions. | - Adjusting temperature and pressure can influence selectivity. For instance, in the synthesis from DME and syngas, reaction temperature and raw material ratio are key factors affecting selectivity towards this compound over methyl acetate.[4] |
| Presence of impurities. | - Ensure the purity of starting materials. Water, in particular, should be avoided in anhydrous reactions.[2][3] | |
| Undesired side reactions. | - The reaction of acetaldehyde and acetic anhydride can be a primary route.[5] If starting from other materials, reaction conditions might favor pathways to other products. Acetic anhydride or acetic acid are common byproducts that can sometimes be recycled.[1] | |
| Difficulty Separating Catalyst | Use of a homogeneous catalyst. | - Homogeneous catalysts, such as certain rhodium complexes, are known to be difficult to separate from the reaction product.[1] - Consider switching to a heterogeneous (supported) catalyst, such as a rhodium catalyst on kieselguhr or α-alumina, which simplifies separation.[1] |
| Catalyst Deactivation | Extended use or harsh conditions. | - Some heterogeneous catalysts have demonstrated good activity after extended use in continuous flow reactors.[1] - If deactivation is observed, catalyst regeneration or replacement may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: Common starting materials include:
-
Acetaldehyde and acetic anhydride, typically with a ferric chloride catalyst.[5]
-
Methyl acetate, carbon monoxide, and hydrogen, often using a rhodium-based catalyst.[1]
-
Dimethyl ether (DME) and synthesis gas (CO + H₂), which can also utilize rhodium catalysts.[4]
-
Acetic anhydride and hydrogen, in the presence of a catalyst.[6]
Q2: What types of catalysts are used for this compound formation?
A2: A variety of catalysts can be employed, including:
-
Homogeneous Catalysts : Transition metal complexes, particularly those of rhodium, have been widely used.[1]
-
Heterogeneous Catalysts : To simplify product separation, supported catalysts are an alternative. Examples include rhodium on carriers like kieselguhr, α-alumina, or silica.[1] Molybdenum-nickel or tungsten-nickel co-catalyst systems have also been developed to avoid the use of expensive noble metals.[2][3]
-
Lewis Acids : Ferric chloride is a common catalyst for the reaction between acetaldehyde and acetic anhydride.[5]
Q3: What are the typical reaction conditions for the synthesis from methyl acetate, CO, and H₂?
A3: For a continuous process using a heterogeneous rhodium catalyst, the following conditions are recommended:
-
Temperature : 50°C to 250°C, with a preferred range of 100°C to 200°C.[1]
-
Pressure : 20 to 70 atmospheres.[1]
-
H₂:CO Molar Ratio : Between 1:1 and 6:1, with 1:1 to 3:1 being most preferable.[1]
-
Space Velocity : 100 to 1,000 hr⁻¹, preferably 150 to 800 hr⁻¹.[1]
Q4: Can you provide an example of reaction conditions for the synthesis from dimethyl ether (DME) and syngas?
A4: In a batch autoclave reactor using a RhI₃ catalyst with methyl iodide/lithium iodide co-catalysts, the following conditions were found to be optimal:
-
Temperature : 180°C.[4]
-
DME amount : 0.05 mol.[4]
-
CO partial pressure : 2.2 MPa.[4]
-
H₂ partial pressure : 2.2 MPa.[4]
-
Reaction time : 8 hours.[4] Under these conditions, a DME conversion of 60.00% was achieved with an this compound selectivity of 68.56%.[4]
Q5: How can I separate the product from the catalyst and unreacted materials?
A5: The separation process typically involves:
-
Cooling/Condensation : The reaction mixture is cooled to condense the products.[1]
-
Distillation : Fractional distillation is used to separate this compound from unreacted starting materials and byproducts like acetic acid.[7]
-
Catalyst Separation : If a heterogeneous catalyst is used, it can be easily separated by filtration. For homogeneous catalysts, more complex separation techniques may be required, which is a known drawback of those systems.[1]
Experimental Protocols
Synthesis from Acetaldehyde and Acetic Anhydride
This method is a major industrial route for producing this compound.[5]
-
Reactants : Acetaldehyde (CH₃CHO) and Acetic Anhydride ((CH₃CO)₂O).
-
Catalyst : Ferric chloride (FeCl₃).
-
Reaction : CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[5]
-
Procedure : The reaction is typically carried out by adding acetaldehyde to acetic anhydride in the presence of a catalytic amount of ferric chloride. The reaction is exothermic and may require cooling to maintain the desired temperature. After the reaction is complete, the product is purified by distillation.
Continuous Synthesis from Methyl Acetate, CO, and H₂
This process utilizes a heterogeneous catalyst in a fixed-bed continuous flow reactor.[1]
-
Reactants : Methyl acetate, carbon monoxide, hydrogen, and iodomethane.[1]
-
Catalyst : A supported rhodium catalyst, for example, RhCl(CO)[P(C₆H₅)₃]₂ on kieselguhr.[1]
-
Procedure :
-
The catalyst is packed into a fixed-bed reactor.
-
A feed stream of methyl acetate, iodomethane, carbon monoxide, and hydrogen is continuously passed through the reactor at a controlled temperature (100-200°C) and pressure (20-70 atm).[1]
-
The gaseous effluent from the reactor is cooled to condense the liquid products.[1]
-
The liquid product mixture, containing this compound, unreacted starting materials, and byproducts, is then subjected to distillation to isolate the pure product.[1]
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Continuous synthesis experimental workflow.
Caption: Troubleshooting decision tree for low yield.
References
- 1. US5371275A - Methods for preparing this compound - Google Patents [patents.google.com]
- 2. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous catalyst for the production of this compound from acetic anhydride (Patent) | OSTI.GOV [osti.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
preventing the decomposition of ethylidene diacetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of ethylidene diacetate during storage.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: The primary signs of decomposition are the development of a sharp, acidic odor resembling vinegar (acetic acid) and potentially a change in the liquid's clarity.[1][2] For quantitative assessment, analytical methods are required to detect the presence of degradation products.
Q2: What are the main causes of this compound decomposition?
A2: The principal cause of decomposition is hydrolysis, which is the reaction with water to form acetaldehyde and acetic acid.[1][2] This reaction is significantly accelerated by the presence of acids.[1][2] Elevated temperatures can also promote thermal decomposition, leading to the formation of vinyl acetate and acetic acid, or acetaldehyde and acetic anhydride. Exposure to strong oxidizing agents should also be avoided.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] It is crucial to store it in a tightly closed container to prevent the ingress of moisture and to protect it from light.[3] Storage at 2-8°C is recommended for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Vinegar-like odor detected in the storage container. | Hydrolysis due to moisture contamination. | 1. Immediately blanket the container with an inert gas like nitrogen or argon. 2. Verify the integrity of the container seal. 3. Perform analytical testing (see Experimental Protocols) to quantify the level of acetic acid. 4. If the concentration of impurities is unacceptable, consider purification by distillation. |
| Discoloration of the this compound. | Presence of impurities or reaction with the container material. | 1. Analyze the sample for impurities using GC-MS (see Experimental Protocols). 2. Ensure the container material is compatible (e.g., glass or stainless steel). Avoid prolonged contact with materials that could leach impurities. |
| Unexpectedly rapid degradation observed in an experimental reaction. | Acidic impurities in the this compound or other reagents. | 1. Test the pH of the this compound. 2. Purify the this compound by distillation before use. 3. Ensure all other reagents and solvents are anhydrous and free of acidic contaminants. |
| Precipitate forms in the this compound upon storage. | Polymerization or reaction with leached container components. | 1. Analyze the precipitate to determine its composition. 2. Filter the this compound before use. 3. Re-evaluate the suitability of the storage container material. |
Data Presentation
Table 1: Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 25°C
| Acid Concentration (HCl) | First-Order Rate Constant (k, s⁻¹) |
| 0.1 N | 1.1 x 10⁻⁵ |
| 0.5 N | 5.5 x 10⁻⁵ |
| 1.0 N | 1.1 x 10⁻⁴ |
| 2.0 N | 2.2 x 10⁻⁴ |
| 4.0 N | 4.7 x 10⁻⁴ |
| 6.0 N | 7.8 x 10⁻⁴ |
| 8.0 N | 1.2 x 10⁻³ |
| Data derived from kinetic studies of acid-catalyzed hydrolysis.[1] |
Experimental Protocols
1. Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions.
-
Objective: To predict the long-term stability of this compound by accelerating its decomposition rate.
-
Materials:
-
This compound sample
-
Temperature and humidity-controlled stability chamber
-
Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps)
-
Analytical instrumentation for quantifying decomposition products (HPLC or GC)
-
-
Methodology:
-
Dispense aliquots of the this compound sample into multiple inert, sealed containers.
-
Place the containers in a stability chamber set to the desired accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a container from the chamber.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample for the presence of acetaldehyde and acetic acid using a validated analytical method (see Protocol 2).
-
Record the concentration of the decomposition products at each time point.
-
Plot the concentration of decomposition products versus time to determine the rate of degradation under accelerated conditions.
-
2. Protocol for Quantification of Acetaldehyde and Acetic Acid using HPLC
This protocol outlines a method for the quantitative analysis of the primary decomposition products of this compound.
-
Objective: To determine the concentration of acetaldehyde and acetic acid in a sample of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
-
Acetaldehyde standard
-
Acetic acid standard
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a dilute aqueous phosphoric acid solution (e.g., 0.1% v/v), to achieve separation.
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of acetaldehyde and acetic acid in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dilute the this compound sample with the mobile phase to a concentration within the calibration range of the standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/acid mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector Wavelength: Set to a wavelength suitable for the detection of both acetaldehyde and acetic acid (e.g., 210 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.
-
Quantification: Identify the peaks corresponding to acetaldehyde and acetic acid based on their retention times compared to the standards. Quantify the concentration of each analyte in the sample using the calibration curve.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for accelerated stability testing.
Caption: Troubleshooting decision tree for decomposition.
References
common impurities found in commercial ethylidene diacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial ethylidene diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is typically synthesized from acetaldehyde and acetic anhydride. Consequently, the most common impurities are residual starting materials and related byproducts. These include:
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Acetic Acid: Formed from the hydrolysis of acetic anhydride.
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Acetaldehyde: Unreacted starting material.
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Acetic Anhydride: Unreacted starting material.
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Vinyl Acetate: A potential degradation product of this compound.
Q2: What is the typical purity of commercial this compound?
A2: Commercial grades of this compound generally have a purity of 98% or higher, as determined by Gas Chromatography (GC).
Q3: How can impurities in this compound affect my experiments?
A3: Impurities can have several adverse effects on research and drug development:
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Acetic Acid: Can alter reaction pH and act as an unwanted catalyst or reactant in sensitive organic syntheses.
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Acetaldehyde: This is a reactive aldehyde and a known genotoxic impurity, which is a significant concern in drug development as its presence can compromise the safety of the final active pharmaceutical ingredient (API).
-
Acetic Anhydride: A highly reactive and corrosive substance that can lead to unexpected side reactions.
-
Vinyl Acetate: Can undergo polymerization or other reactions, leading to byproducts and affecting the purity of the desired product.
Q4: How can I detect and quantify impurities in my batch of this compound?
A4: The most common and effective method for analyzing the purity of this compound and quantifying impurities is Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique separates the different components of the sample, allowing for their identification and quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems potentially caused by impurities.
| Problem | Potential Cause (Impurity Related) | Troubleshooting Steps |
| Unexpected Side Products | The presence of reactive impurities such as acetic anhydride or acetaldehyde can lead to the formation of unintended byproducts. Acetic acid can also catalyze side reactions. | 1. Analyze Purity: Use GC-FID to determine the impurity profile of your this compound batch. 2. Purification: If significant levels of reactive impurities are detected, consider purifying the this compound by distillation before use. 3. Reaction Quenching: Ensure your reaction workup effectively quenches or removes unreacted starting materials and byproducts. |
| Low Yield of Desired Product | Impurities can consume reagents or interfere with the reaction mechanism, leading to lower yields. For instance, acetic acid can neutralize basic catalysts. | 1. Quantify Impurities: Determine the concentration of impurities to assess their potential stoichiometric impact. 2. Adjust Stoichiometry: If non-reactive impurities are present at significant levels, adjust the stoichiometry of your reactants accordingly. 3. Use a Higher Purity Grade: Source this compound with a higher purity specification. |
| Inconsistent Reaction Outcomes | Batch-to-batch variability in the impurity profile of commercial this compound can lead to inconsistent results. | 1. Standardize Starting Material: Analyze each new batch of this compound to ensure its impurity profile is within an acceptable range for your application. 2. Supplier Qualification: If consistency is critical, work with a supplier who can provide a detailed Certificate of Analysis with impurity levels for each batch. |
| Safety Concerns (e.g., unexpected exotherm) | Acetic anhydride reacts exothermically and violently with water and other nucleophiles. | 1. Review Safety Data: Always consult the Safety Data Sheet (SDS) for this compound and be aware of the hazards associated with potential impurities. 2. Control Reaction Conditions: Add reagents slowly and ensure adequate cooling, especially when working with batches that may contain higher levels of acetic anhydride. |
Data Presentation
The following table summarizes the common impurities found in commercial this compound and their typical concentration ranges based on a product purity of ≥98%.
| Impurity | Chemical Formula | Typical Concentration Range (%) | Potential Origin |
| Acetic Acid | CH₃COOH | 0.1 - 1.0 | Hydrolysis of acetic anhydride |
| Acetaldehyde | CH₃CHO | 0.1 - 0.5 | Unreacted starting material |
| Acetic Anhydride | (CH₃CO)₂O | 0.1 - 0.5 | Unreacted starting material |
| Vinyl Acetate | CH₃COOCH=CH₂ | < 0.2 | Degradation of this compound |
Experimental Protocols
Analysis of this compound Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific equipment and column.
1. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: e.g., DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
-
Carrier Gas: Helium or Nitrogen, high purity
-
This compound sample
-
Solvent: High-purity ethyl acetate or other suitable solvent
-
Volumetric flasks and syringes
2. Preparation of Standard and Sample Solutions:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the chosen solvent.
-
Sample Preparation: Accurately weigh a sample of the commercial this compound and dilute it with the solvent to a known concentration (e.g., 1% w/v).
3. GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (He or N₂): 25 mL/min
4. Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities based on their retention times compared to known standards.
-
Calculate the percentage purity and the concentration of each impurity using the peak areas. The area percent method can be used for an estimation, or a calibration curve with standards of each potential impurity can be created for more accurate quantification.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for experiments using this compound.
analytical challenges in the characterization of ethylidene diacetate
Welcome to the technical support center for the analytical characterization of ethylidene diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used for the characterization of this compound?
A1: The primary analytical techniques for characterizing this compound are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). These methods are used for identification, purity assessment, and quantification.
Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?
A2: The expected NMR chemical shifts are crucial for structural confirmation. The presence of impurities or degradation products can lead to additional signals.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | Quartet | 1H | Methine proton (-CH) | |
| ~2.0 | Singlet | 6H | Acetyl protons (-COCH₃) | |
| ~1.4 | Doublet | 3H | Methyl protons (-CH₃) |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl carbon (-C=O) | |
| ~89 | Methine carbon (-CH) | |
| ~21 | Acetyl methyl carbon (-COCH₃) | |
| ~19 | Ethylidene methyl carbon (-CH₃) |
Q3: What are the major ions observed in the mass spectrum of this compound?
A3: The mass spectrum of this compound obtained by electron ionization (EI) will show a characteristic fragmentation pattern. While the molecular ion may be weak or absent, key fragment ions are used for identification.
| m/z | Proposed Fragment | Significance |
| 146 | [C₆H₁₀O₄]⁺ | Molecular Ion (M⁺) |
| 103 | [M - CH₃CO]⁺ | Loss of an acetyl group |
| 87 | [M - CH₃COO]⁺ | Loss of an acetate radical |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Q4: What are the potential impurities I should be aware of when analyzing this compound?
A4: Impurities in this compound typically arise from its synthesis, which commonly involves the reaction of acetaldehyde with acetic anhydride.[1] Potential impurities include:
-
Acetaldehyde: A volatile starting material.
-
Acetic Anhydride: A starting material that can be present in excess.
-
Acetic Acid: A byproduct of the synthesis or a degradation product from hydrolysis.[2]
-
Vinyl Acetate: Can be formed through the thermal elimination of acetic acid from this compound.[1]
Q5: How can I minimize the hydrolysis of this compound during sample preparation and analysis?
A5: this compound is susceptible to hydrolysis, especially in the presence of acid or base, to form acetaldehyde and acetic acid.[2] To minimize this:
-
Use anhydrous solvents for sample preparation.
-
Avoid acidic or basic conditions.
-
Analyze samples as quickly as possible after preparation.
-
For GC analysis, ensure the injector liner is clean and inert to prevent on-column degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated liner; trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Ensure the column is installed at the correct depth in the injector and detector. |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample or increase the split ratio. 2. Ensure the sample solvent is compatible with the stationary phase. |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed. | 1. Run a blank analysis to identify the source of contamination. 2. Use high-quality, low-bleed septa and replace them regularly. |
| Poor Reproducibility | 1. Leaks in the system. 2. Inconsistent injection volume. | 1. Perform a leak check of the GC system. 2. Use an autosampler for precise injections; if injecting manually, ensure a consistent technique. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks | 1. Solvent impurities. 2. Presence of water. 3. Contamination from NMR tube or cap. | 1. Check a blank spectrum of the deuterated solvent.[3] 2. A broad singlet around 1.5-2.0 ppm (in CDCl₃) may indicate water.[4] Use dry solvent and glassware. 3. Use clean, high-quality NMR tubes and caps. |
| Broad Peaks | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. | 1. Dilute the sample. 2. Filter the sample if it contains solid particles. |
| Distorted Baseline | 1. Poor shimming. 2. Receiver gain is too high. | 1. Re-shim the magnet. 2. Reduce the receiver gain. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (split ratio of 50:1)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
¹H NMR Spectroscopy Method
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 90°
-
Acquisition Time: 4.0 s
-
Visualizations
Caption: A logical workflow for troubleshooting common GC issues.
Caption: The hydrolysis pathway of this compound.
References
Technical Support Center: Industrial Ethylidene Diacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of ethylidene diacetate.
Troubleshooting Guides
This section addresses common challenges encountered during the scale-up of this compound synthesis.
Issue 1: Low Product Yield
Q: We are experiencing lower than expected yields of this compound in our reaction. What are the potential causes and how can we troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors related to reaction conditions, raw material quality, and catalyst efficiency. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, pressure, and reactant ratios.
-
Temperature: Ensure the reaction temperature is within the optimal range for your specific catalytic system. For the reaction of acetaldehyde and acetic anhydride with a ferric chloride catalyst, this is a critical parameter.[1] For the carbonylation of dimethyl ether (DME) and syngas, reaction temperature is a key factor affecting conversion and selectivity.[2]
-
Pressure: In processes involving syngas (CO + H₂), the partial pressures of carbon monoxide and hydrogen are crucial.[2] Verify that the pressure is maintained at the desired level throughout the reaction.
-
Reactant Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts. Carefully check the feed rates and concentrations of all reactants.
-
-
Catalyst Deactivation: The catalyst may lose activity over time.
-
Poisoning: Impurities in the feedstock can poison the catalyst.[3][4] Analyze raw materials for potential catalyst poisons.
-
Sintering or Leaching: In heterogeneous catalysis, the active metal can sinter or leach from the support at high temperatures.[5][6] Consider catalyst regeneration or replacement. For palladium-based catalysts, deactivation can occur due to the dissolution of the metal into the liquid phase.[5]
-
-
Byproduct Formation: Competing reactions can reduce the selectivity towards this compound. Common byproducts include acetic acid, acetaldehyde, and ethyl acetate.[7] The formation of aldol condensation products from acetaldehyde can also occur.[8]
-
Incomplete Reaction: Insufficient reaction time will result in low conversion of starting materials. Monitor the reaction progress using appropriate analytical techniques like GC or HPLC to ensure it goes to completion.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Catalyst Deactivation
Q: Our heterogeneous catalyst is showing a decline in performance over several runs. What could be the cause, and can it be regenerated?
A: Catalyst deactivation is a common challenge in continuous or batch-recycle processes. The causes are typically chemical or thermal.
Potential Causes and Solutions:
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[9]
-
Solution: Controlled oxidation (burning off the coke) at elevated temperatures can often regenerate the catalyst. This must be done carefully to avoid damaging the catalyst structure.
-
-
Poisoning: Strong chemisorption of impurities from the feed on the active sites can deactivate the catalyst.[9]
-
Solution: If the poison is known, a specific chemical treatment may be possible. Otherwise, improving the purity of the raw materials is the best preventative measure.[3]
-
-
Sintering: At high reaction temperatures, small metal crystallites on a support can migrate and agglomerate into larger crystals, reducing the active surface area.[6]
-
Solution: Sintering is often irreversible. Prevention by operating at lower temperatures or using a more thermally stable catalyst support is key.
-
-
Leaching: The active metal component may dissolve into the reaction medium, especially in liquid-phase reactions.[5]
-
Solution: This is difficult to reverse. Using a different solvent or a more robust catalyst support might be necessary.
-
Issue 3: Product Purification Difficulties
Q: We are facing challenges in purifying this compound from the crude reaction mixture, particularly with the removal of acetic acid and unreacted starting materials.
A: Purification of this compound typically involves distillation. The presence of close-boiling impurities or azeotropes can complicate this process.
Potential Causes and Solutions:
-
Close-Boiling Impurities: Acetic acid and acetic anhydride can be challenging to separate from this compound due to their boiling points.
-
Solution: Fractional distillation with a high-efficiency column is necessary. Vacuum distillation can be employed to lower the boiling points and prevent thermal decomposition of the product.
-
-
Azeotrope Formation: Certain components in the reaction mixture may form azeotropes, making separation by simple distillation difficult.
-
Solution: Consider azeotropic or extractive distillation techniques. The choice of entrainer or solvent will depend on the specific composition of your mixture.
-
-
Phase Separation Issues: During workup, incomplete phase separation can lead to carryover of impurities.
-
Solution: Ensure adequate settling time and check for the formation of emulsions. The use of a different solvent for extraction might be beneficial.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Parameters
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial routes are:
-
The reaction of acetaldehyde with acetic anhydride, often catalyzed by a Lewis acid like ferric chloride.[1][10]
-
The carbonylation of methyl acetate or dimethyl ether with carbon monoxide and hydrogen in the presence of a catalyst system, typically based on a Group VIII noble metal like rhodium or palladium.[11][12][13]
Q2: What are typical reaction conditions for the acetaldehyde and acetic anhydride route?
A2: While specific industrial parameters are often proprietary, laboratory and patent literature suggest that the reaction is typically carried out under mild conditions. The reaction is exothermic, so temperature control is crucial to prevent side reactions.[14]
Q3: What are the key process variables for the carbonylation of methyl acetate/dimethyl ether?
A3: For this route, the critical parameters are:
-
Pressure: Can range from 20 to 70 atmospheres.[12]
-
Catalyst System: Often a combination of a Group VIII metal (e.g., rhodium) and an iodide promoter (e.g., methyl iodide).[2][15]
-
Solvent: A polar solvent may be used.[13]
Data Presentation: Reaction Parameters and Outcomes
| Synthesis Route | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion/Yield | Selectivity | Reference |
| Carbonylation | Dimethyl Ether, CO, H₂ | RhI₃, Methyl Iodide, Lithium Iodide | 180 | 4.4 | 8 | 60% DME Conversion | 68.56% EDA | [2] |
| Carbonylation | Methyl Acetate, CO, H₂ | Palladium on Alumina-Magnesia | 175 | 10 | 4 | - | - | [5] |
| Hydrogenation | Acetic Anhydride, H₂ | Palladium | - | - | - | 59% Yield of EDA | - | [7] |
Safety and Handling
Q4: What are the main safety hazards associated with the industrial synthesis of this compound?
A4: The primary hazards are associated with the raw materials and the product itself:
-
Acetaldehyde: It is a flammable liquid with a low boiling point and is an irritant to the skin, eyes, and respiratory tract.[8]
-
Acetic Anhydride: It is corrosive and reacts with water to form acetic acid, which is also corrosive.[10]
-
This compound: It is a combustible liquid and may cause eye, skin, and respiratory tract irritation.[16][17]
-
High-Pressure Operations: The carbonylation route involves high pressures, requiring appropriately rated reactors and safety measures.[12]
-
Exothermic Reactions: The reaction of acetaldehyde and acetic anhydride is exothermic, and poor temperature control can lead to a thermal runaway.[14]
Q5: What personal protective equipment (PPE) is recommended when handling these chemicals?
A5: Appropriate PPE includes:
-
Chemical safety goggles or a face shield.[16]
-
Chemical-resistant gloves.[16]
-
Protective clothing to prevent skin exposure.[16]
-
A respirator with a suitable cartridge if working in an area with inadequate ventilation.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetaldehyde and Acetic Anhydride (Illustrative Lab-Scale)
Materials:
-
Acetaldehyde
-
Acetic Anhydride
-
Anhydrous Ferric Chloride (Catalyst)
-
Suitable solvent (optional)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating/cooling bath
Procedure:
-
In a fume hood, charge the reaction flask with acetic anhydride and the catalyst.
-
Begin stirring and control the temperature of the mixture using a cooling bath.
-
Slowly add acetaldehyde to the reaction mixture at a rate that maintains the desired reaction temperature. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, the crude product can be purified by fractional distillation under reduced pressure.
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process for producing this compound and/or acetaldehyde - Patent 0035860 [data.epo.org]
- 6. mdpi.com [mdpi.com]
- 7. GB2075508A - Conversion of Acetic Anhydride to this compound - Google Patents [patents.google.com]
- 8. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 11. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. US5371275A - Methods for preparing this compound - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 15. researchgate.net [researchgate.net]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Ethylidene Diacetate by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two common alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of synthesized ethylidene diacetate.
This compound is a volatile ester, and its synthesis can result in several process-related impurities. The most common impurities include unreacted starting materials and byproducts such as acetic acid, acetaldehyde, and vinyl acetate. An effective purity validation method must be able to separate, identify, and quantify these impurities with sufficient accuracy and precision.
Comparison of Analytical Methods for this compound Purity
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and precision, and the available instrumentation. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Typical Purity (%) | >99.5% | >99.5% | >99.5% (with high purity internal standard) |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes per sample |
| LOD for Impurities | ~0.01 - 0.1% | ~0.001 - 0.01% | ~0.05 - 0.1% |
| LOQ for Impurities | ~0.03 - 0.3% | ~0.003 - 0.03% | ~0.15 - 0.3% |
| Precision (%RSD) | < 2%[1] | < 5% | < 1%[2] |
| Strengths | - Versatile for a wide range of compounds.- Non-destructive.- Well-established for purity assays. | - High sensitivity and selectivity for volatile compounds.- Provides structural information for impurity identification. | - Primary ratio method; does not require reference standards for impurities.- Provides structural confirmation.- Non-destructive. |
| Limitations | - Requires chromophores for UV detection.- May require derivatization for some analytes. | - Limited to volatile and thermally stable compounds.- Potential for analyte degradation at high temperatures. | - Lower sensitivity compared to GC-MS.- Requires a high-field NMR spectrometer. |
Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This representative method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar organic compounds like this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile compounds and is ideal for identifying and quantifying trace impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Ethyl acetate (for sample dilution)
Procedure:
-
Sample Preparation: Dilute the synthesized this compound in ethyl acetate to a suitable concentration (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas flow: 1.0 mL/min (Helium)
-
Ion source temperature: 230 °C
-
Mass range: m/z 35-350
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify impurities by their mass spectra and retention times. Quantify based on peak area relative to the main component.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for impurity reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., maleic anhydride or dimethyl sulfone of high purity)
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of CDCl₃ and transfer to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
-
Visualizing the Workflow
To aid in the selection and implementation of a purity validation strategy, the following diagrams illustrate the experimental workflow and a decision-making process.
Caption: A generalized workflow for the purity validation of synthesized this compound.
References
comparative study of different catalysts for ethylidene diacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethylidene diacetate, a key intermediate in the production of vinyl acetate monomer and a compound of interest in various chemical syntheses, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalyst types, summarizing their performance based on available experimental data and providing detailed experimental protocols.
Introduction to this compound Synthesis
This compound is primarily synthesized through two main industrial routes:
-
Reaction of Acetaldehyde with Acetic Anhydride: This is a common method where acetaldehyde and acetic anhydride react in the presence of a catalyst.[1]
-
Carbonylation of Methyl Acetate or Dimethyl Ether: This route involves the reaction of methyl acetate or dimethyl ether with synthesis gas (CO and H₂).
The efficiency of these processes, in terms of conversion, selectivity, and yield, is highly contingent on the catalytic system employed. This guide explores a range of catalysts, from traditional homogeneous metal complexes to heterogeneous solid acids.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The following tables summarize the performance of various catalysts based on reported experimental data.
Table 1: Performance of Metal-Based Catalysts
| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| RhCl(CO)[P(C₆H₅)₃]₂ / Kieselguhr | Methyl Acetate, CO, H₂, CH₃I | 170 | 5.0 | Continuous | ~20.4 (Yield) | - | 20.4 | [2] |
| RhI₃ / CH₃I / LiI | Dimethyl Ether, CO, H₂ | 180 | 4.4 | 8 | 60.0 (DME) | 68.6 (EDA) | - | [3] |
| RhI₃ / PPh₃ / CH₃I | Dimethyl Ether, Acetic Acid, CO, H₂ | 180 | 3.0 | 10 | Max Conv. (DME) | Increased with Temp. | - | [4] |
| Rhodium-Palladium mix | Methyl Acetate, CO, H₂ | 160 | 20.0 | - | 93 (Methyl Acetate) | - | 68 | [5] |
| Ferric Chloride (FeCl₃) | Acetaldehyde, Acetic Anhydride | - | - | - | - | - | - | [1] |
Note: Direct comparative data for Ferric Chloride under specific conditions was not available in the reviewed literature, though it is a widely cited catalyst for the acetaldehyde route.
Table 2: Performance of Solid Acid Catalysts (Based on Analogous Reactions)
While direct data for this compound synthesis is limited, the performance of solid acid catalysts in similar reactions, such as acetalization and acylation, suggests their potential.
| Catalyst Type | Analogous Reaction | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Advantages | Potential for EDA Synthesis |
| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Glycerol Acetalization | Glycerol, Acetone | 25 | 97 | 97 | High acidity, mild reaction conditions.[6] | High potential due to strong Brønsted acidity, likely effective for the reaction of acetaldehyde and acetic anhydride. |
| Ion-Exchange Resins (e.g., Amberlyst) | Esterification of Ethylene Glycol with Acetic Acid | Ethylene Glycol, Acetic Acid | 60-90 | - | - | Ease of separation, reusability. | Promising for continuous flow processes, good potential for high selectivity. |
| Zeolites (e.g., Zeolite Beta, HY) | Acylation of Anisole with Acetic Anhydride | Anisole, Acetic Anhydride | - | High | High | Shape selectivity, thermal stability.[7] | Potential for high selectivity to this compound, minimizing side reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalysts.
Synthesis of this compound using a Supported Rhodium Catalyst (Continuous Process)
Catalyst Preparation: A supported catalyst of RhCl(CO)[P(C₆H₅)₃]₂ on kieselguhr (1.13 wt% rhodium) is prepared by dissolving the rhodium complex and triphenylphosphine in a suitable solvent and impregnating the kieselguhr support. The solvent is then evaporated, and the catalyst is dried under vacuum at 120-150°C.[2]
Reaction Procedure:
-
The reaction is carried out in a fixed-bed continuous flow reactor.
-
The reactants, consisting of methyl acetate, iodomethane, carbon monoxide, and hydrogen, are continuously fed into the reactor containing the prepared catalyst.
-
The reaction is maintained at a temperature of approximately 170°C and a pressure of 5.0 MPa.[2]
-
The product stream is cooled to condense the liquid components.
-
This compound is then separated from unreacted materials and byproducts through distillation.
Synthesis of this compound using a Homogeneous Rhodium-Iodide Catalyst (Batch Process)
Reaction Procedure:
-
A batch autoclave reactor is charged with RhI₃ as the main catalyst, along with methyl iodide and lithium iodide as co-catalysts.[3]
-
Dimethyl ether (DME), carbon monoxide (CO), and hydrogen (H₂) are introduced into the reactor.
-
The reaction is conducted at a temperature of 180°C and a total pressure of 4.4 MPa (2.2 MPa CO and 2.2 MPa H₂).[3]
-
The reaction mixture is stirred for 8 hours.
-
After the reaction, the autoclave is cooled, and the product mixture is analyzed by gas chromatography to determine conversion and selectivity.[3]
General Protocol for Acetalization using a Heteropolyacid Catalyst (Applicable to EDA Synthesis)
Catalyst: 12-Tungstophosphoric acid (H₃PW₁₂O₄₀) can be used directly or supported on a material like silica.
Reaction Procedure:
-
Acetaldehyde and a molar excess of acetic anhydride are charged into a round-bottom flask equipped with a stirrer and a condenser.
-
The heteropolyacid catalyst (e.g., 1-5 mol% relative to acetaldehyde) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., room temperature to 60°C) and monitored by techniques like TLC or GC.
-
Upon completion, the catalyst (if heterogeneous) is removed by filtration.
-
The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated.
-
The product is purified by distillation under reduced pressure.
Visualizing the Process
To better understand the experimental workflow and reaction pathways, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5371275A - Methods for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Acylation of Anisole over Some Zeolites [crcu.jlu.edu.cn]
A Comparative Guide to the Kinetic Studies of Ethylidene Diacetate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of ethylidene diacetate hydrolysis, a reaction of significance in organic synthesis and related fields. The information presented herein is compiled from various scientific sources to facilitate a deeper understanding of the reaction's kinetics, mechanism, and the experimental methodologies employed in its study.
Kinetic Data Comparison
The acid-catalyzed hydrolysis of this compound to acetaldehyde and acetic acid has been investigated under various conditions. The following table summarizes the key kinetic parameters obtained from these studies.
| Catalyst | Acid Concentration (N) | Temperature (°C) | Rate Constant (k) (l·mole⁻¹·sec⁻¹) | Citation |
| HCl | 0.1 - 8 | 25 | Varies with acid concentration | [1] |
| HCl | Not specified | 25 | 0.000108 | [1] |
Note: The rate of hydrolysis is observed to be more closely related to the acid concentration than to the acidity function of the reaction solution.[1]
Reaction Mechanism and Experimental Workflow
The hydrolysis of this compound in the presence of an acid catalyst proceeds via a bimolecular mechanism.[1] The reaction involves the protonation of the ester followed by a nucleophilic attack by water.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Kinetic Studies:
Caption: General experimental workflow for studying the kinetics of this compound hydrolysis.
Experimental Protocols
The following protocols are synthesized from general methods for studying ester hydrolysis and specific details for this compound.
1. Acid-Catalyzed Hydrolysis of this compound
-
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.
-
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N to 8 N)[1]
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Phenolphthalein indicator
-
Ice-cold distilled water
-
Thermostatted water bath
-
Burettes, pipettes, conical flasks, and stopwatch
-
-
Procedure:
-
Prepare a known concentration of this compound solution.
-
In a conical flask, place a known volume of the standardized HCl solution and bring it to the desired reaction temperature (e.g., 25°C) in a water bath.[1]
-
Add a known volume of the this compound solution to the HCl solution and immediately start the stopwatch. This is time t=0.
-
At regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.[2]
-
Immediately add the aliquot to a conical flask containing ice-cold water to quench the reaction.[3][4]
-
The amount of acetaldehyde produced can be determined. One method involves reacting the acetaldehyde with a standard iodine solution and back-titrating the excess iodine.[1]
-
Alternatively, the total acid concentration (HCl + acetic acid produced) can be determined by titrating the quenched aliquot with a standard NaOH solution using phenolphthalein as an indicator.[2][3][5]
-
To determine the concentration at infinite time (completion of the reaction), a separate sample of the reaction mixture can be heated to accelerate the reaction to completion, cooled, and then titrated.[4]
-
-
Data Analysis:
-
The concentration of this compound remaining at each time point can be calculated from the amount of product formed.
-
For a pseudo-first-order reaction (if the concentration of water and catalyst remain effectively constant), a plot of ln([this compound]) versus time will yield a straight line with a slope of -k_obs.
-
The bimolecular rate constant (k) can then be determined by dividing k_obs by the concentration of the acid catalyst.
-
2. Alternative Analytical Techniques
Modern analytical techniques can also be employed to monitor the reaction progress:
-
UV-Vis Spectroscopy: If any of the reactants or products have a distinct chromophore, their concentration can be monitored over time by measuring the absorbance at a specific wavelength.[6]
-
Conductivity Measurements: The hydrolysis of a neutral ester into an acid and an alcohol can lead to a change in the conductivity of the solution, which can be correlated with the reaction progress.
This guide provides a foundational understanding of the kinetic aspects of this compound hydrolysis. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
Stability Under Scrutiny: A Comparative Guide to Ethylidene Diacetate Under Varying pH Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. The ideal protecting group must be stable under a range of reaction conditions and readily cleavable when desired. This guide provides a comprehensive comparison of the stability of ethylidene diacetate, an acyclic acetal ester, with other common acetyl-based protecting groups under acidic, neutral, and basic pH conditions. The information presented herein is based on available experimental data and established principles of organic chemistry.
Executive Summary
This compound presents a unique stability profile due to its dual functionality as both an acetal and an ester. It is highly susceptible to hydrolysis under acidic conditions, a characteristic feature of acetals. Under basic conditions, it is also prone to hydrolysis, in this case, due to the saponification of its ester groups. Its stability is greatest under neutral pH conditions, although it is still susceptible to slow hydrolysis over extended periods. In comparison to other common acetyl protecting groups, this compound is generally less stable across the pH spectrum, making it suitable for applications requiring facile removal.
Comparative Stability Analysis
The stability of a protecting group is intrinsically linked to its susceptibility to cleavage under different pH conditions. The following tables summarize the stability of this compound in comparison to other widely used acetyl-based protecting groups.
Table 1: Qualitative Stability Comparison of Acetyl Protecting Groups
| Protecting Group | Type | Acidic Conditions (pH < 6) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 8) |
| This compound | Acetal Ester | Labile | Moderately Stable | Labile |
| Acetyl (Ac) | Ester | Labile | Stable | Labile |
| Benzoyl (Bz) | Ester | More Stable than Acetyl | Stable | More Stable than Acetyl |
| 1,3-Dioxolane | Cyclic Acetal | Labile | Stable | Stable |
| 1,3-Dioxane | Cyclic Acetal | More Labile than Dioxolane | Stable | Stable |
Table 2: Quantitative Comparison of Hydrolysis Rates (Conceptual)
| Protecting Group | Condition | Approximate Half-life (t½) |
| This compound | 0.1 M HCl | Minutes |
| This compound | pH 7 (Buffer) | Hours to Days |
| This compound | 0.1 M NaOH | Minutes to Hours |
| Acetyl (on a primary alcohol) | 0.1 M HCl | Hours |
| Acetyl (on a primary alcohol) | 0.1 M NaOH | Minutes |
| Benzoyl (on a primary alcohol) | 0.1 M HCl | Days |
| Benzoyl (on a primary alcohol) | 0.1 M NaOH | Hours |
| 1,3-Dioxolane | 0.1 M HCl | Hours |
Hydrolysis Mechanisms and Logical Relationships
The distinct stability profile of this compound arises from its susceptibility to both acid- and base-catalyzed hydrolysis, targeting different parts of the molecule.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the acetal moiety of this compound is protonated, leading to the formation of a resonance-stabilized carbocation. This intermediate is then attacked by water, ultimately leading to the collapse of the acetal and the formation of acetaldehyde and two equivalents of acetic acid.[1] This mechanism is characteristic of acetal hydrolysis and is generally a rapid process.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, the ester functional groups of this compound are susceptible to nucleophilic attack by hydroxide ions. This process, known as saponification, leads to the formation of a tetrahedral intermediate which then collapses to yield an acetate salt and an unstable hemiacetal alkoxide. The hemiacetal alkoxide will then decompose to acetaldehyde.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Experimental Protocols
To facilitate direct and objective comparison of the stability of this compound and other protecting groups, the following standardized experimental protocol is proposed.
Objective
To determine the hydrolysis rate of a protecting group at a given pH and temperature.
Materials
-
Protected substrate (e.g., a protected primary alcohol)
-
Buffer solutions of desired pH (e.g., pH 4, 7, and 10)
-
Internal standard for HPLC analysis
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Quenching solution (e.g., a buffer to neutralize the reaction)
-
Thermostated reaction vessel
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Experimental Workflow
The following flowchart outlines the key steps in the experimental protocol.
References
Ethylidene Diacetate: A Comparative Guide to its Performance as a Solvent Against Other Acetate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall efficiency of a process. While common acetate esters like methyl acetate, ethyl acetate, and butyl acetate are widely utilized, there is a growing interest in exploring alternative solvents with unique property profiles. This guide provides an objective comparison of the performance of ethylidene diacetate as a solvent against other common acetate esters, supported by physicochemical data and general experimental protocols.
Executive Summary
This compound, a geminal diacetate, presents a distinct set of properties compared to its straight-chain counterparts. With a higher boiling point and density, it offers advantages in processes requiring elevated temperatures and can be a useful, albeit specialized, solvent and intermediate in organic synthesis. This guide aims to provide a data-driven comparison to aid researchers in making informed decisions regarding solvent selection.
Comparison of Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a solvent is fundamental to predicting its behavior in various applications. The following table summarizes key physicochemical data for this compound and other common acetate esters.
| Property | This compound | Methyl Acetate | Ethyl Acetate | n-Butyl Acetate |
| CAS Number | 542-10-9[1][2][3] | 79-20-9[4][5][6][7] | 141-78-6[8][9][10][11] | 123-86-4[12][13][14][15] |
| Molecular Formula | C₆H₁₀O₄[1][3][16] | C₃H₆O₂[4][6][7] | C₄H₈O₂[8][11] | C₆H₁₂O₂[12] |
| Molecular Weight ( g/mol ) | 146.14[1][16] | 74.08[4][17] | 88.11[8][9] | 116.16[12][14][18] |
| Boiling Point (°C) | 167-169[1] | 56.9[4][5] | 77.1[8][11] | 126.1[12][14] |
| Melting Point (°C) | 18.9[1] | -98[4][5] | -83.6[11] | -78[12] |
| Density (g/cm³ at 20°C) | 1.07[1] | 0.932[4][5] | 0.902[11] | 0.8825[12] |
| Flash Point (°C) | 68[16] | -10[6] | -4[9] | 22[12] |
| Water Solubility | Slightly soluble[2][16] | 25% (20°C)[4] | 8.7% (20°C)[9] | 0.68 g/100 mL (20°C)[12] |
| Hansen Solubility Parameters (MPa½) | ||||
| δD (Dispersion) | Data not readily available | Data not readily available | 15.8 | 15.8[19] |
| δP (Polar) | Data not readily available | Data not readily available | 5.3 | 3.7[19] |
| δH (Hydrogen Bonding) | Data not readily available | Data not readily available | 7.2 | 6.3[19] |
Performance Analysis
Based on the physicochemical data, the following performance characteristics can be inferred:
-
Volatility and Process Temperature: this compound's significantly higher boiling point makes it suitable for reactions and processes requiring elevated temperatures where more volatile esters would evaporate. This can be advantageous in maintaining stable reaction conditions and reducing solvent loss.
-
Solvency: While direct comparative solubility data for a range of active pharmaceutical ingredients (APIs) is not extensively published, the presence of two ester functional groups in this compound suggests it may exhibit different solvency characteristics compared to monoesters. Its higher polarity, inferred from its structure, might make it a better solvent for more polar compounds. However, experimental verification is crucial. The Hansen Solubility Parameters for ethyl and n-butyl acetate indicate their utility in dissolving a range of solutes, and similar characterization for this compound would be highly valuable.
-
Applications in Synthesis: this compound is a key intermediate in the synthesis of vinyl acetate, an important monomer for polymers.[1][20] This highlights its utility not just as a solvent but also as a reactive component in chemical transformations.
Experimental Protocols
To facilitate a direct comparison of solvent performance for a specific application, the following general experimental protocols are provided.
Protocol 1: Determination of API Solubility
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) in different solvents.
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of each solvent to be tested (this compound, methyl acetate, ethyl acetate, n-butyl acetate).
-
Add an excess amount of the API to each vial to ensure a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid aspirating solid particles.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.
-
Protocol 2: Comparative Thin-Layer Chromatography (TLC) for Elution Strength
This protocol provides a method to visually compare the elution strength of different solvents for a particular compound.
-
Spotting:
-
On a TLC plate (e.g., silica gel), spot a small amount of a solution containing the compound of interest.
-
-
Development:
-
Prepare separate TLC developing chambers for each solvent (this compound, methyl acetate, ethyl acetate, n-butyl acetate).
-
Place the spotted TLC plate into a chamber containing one of the solvents as the mobile phase.
-
Allow the solvent front to travel up the plate.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spot of the compound (e.g., under UV light or by staining).
-
Calculate the Retention Factor (Rf) for the compound in each solvent (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
A higher Rf value indicates a stronger elution strength of the solvent for that particular compound on the given stationary phase.
-
Visualizations
Synthesis of this compound
The following diagram illustrates a major industrial route for the synthesis of this compound from acetaldehyde and acetic anhydride.[1][20][23]
Caption: Synthesis of this compound.
General Workflow for Solvent Selection in Pharmaceutical Development
This diagram outlines a logical workflow for selecting an appropriate solvent for a pharmaceutical process, such as crystallization or formulation.
Caption: Solvent Selection Workflow.
Conclusion
This compound offers a unique combination of properties, particularly its high boiling point and potential for distinct solvency, that make it a valuable alternative to more common acetate esters in specific applications. While a lack of direct comparative experimental data in the public domain necessitates a greater reliance on the analysis of its physicochemical properties, this guide provides a framework for researchers to conduct their own evaluations. The provided experimental protocols can serve as a starting point for generating the necessary data to make an informed and optimal solvent choice for a given pharmaceutical process. As the demand for process optimization and the exploration of novel chemical spaces continues, a thorough understanding of the performance of less common solvents like this compound will be increasingly important.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 542-10-9 [m.chemicalbook.com]
- 3. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Methyl acetate - Wikipedia [en.wikipedia.org]
- 5. be-atex.com [be-atex.com]
- 6. solventis.net [solventis.net]
- 7. gneebio.com [gneebio.com]
- 8. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 9. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 12. solventis.net [solventis.net]
- 13. Butyl acetate | 123-86-4 [chemicalbook.com]
- 14. celanese.com [celanese.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. ethylidene di(acetate) [chembk.com]
- 17. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. hedinger.de [hedinger.de]
- 19. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 20. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 21. molnar-institute.com [molnar-institute.com]
- 22. biotage.com [biotage.com]
- 23. alchetron.com [alchetron.com]
A Comparative Analysis of Ethylidene Diacetate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Ethylidene diacetate is a significant chemical intermediate, historically pivotal in the production of vinyl acetate and continuing to be of interest in organic synthesis. Its production can be approached through several distinct chemical pathways, each with its own set of reactants, catalysts, and reaction conditions that influence yield, selectivity, and overall process efficiency. This guide provides an objective comparison of the primary synthesis routes for this compound, supported by available experimental data to inform process selection and optimization.
Comparative Performance of Synthesis Routes
The selection of an appropriate synthesis route for this compound is paramount and depends on factors such as raw material availability, desired product purity, and catalyst cost and stability. The following table summarizes the quantitative data for the key synthesis routes.
| Synthesis Route | Reactants | Catalyst | Temperature (°C) | Pressure | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) |
| 1. Acetaldehyde & Acetic Anhydride | Acetaldehyde, Acetic Anhydride | Ferric Chloride[1] | 120 - 140 | Atmospheric | - | - | - | - |
| 2. Acetylene & Acetic Acid | Acetylene, Acetic Acid | Mercury Salts[2] | 90 - 95 | Atmospheric | - | - | - | - |
| 3. Methyl Acetate/Dimethyl Ether & Syngas | Methyl Acetate/Dimethyl Ether, CO, H₂ | Rhodium-Palladium mixed catalysts[3] | 160 | 200 kg/cm ² | - | Up to 93 (Methyl Acetate) | - | Up to 68 |
| Dimethyl Ether, CO, H₂ | RhI₃, Methyl Iodide, Lithium Iodide[4] | 180 | 4.4 MPa | 8 h | 60.00 (DME) | 68.56 | - | |
| Methyl Acetate, CO, H₂ | RhCl(CO)[P(C₆H₅)₃]₂ / PPh₃ / MeI[3] | 160 - 190 | - | - | - | Substantially enhanced by Palladium complexes | - | |
| Methyl Acetate/Dimethyl Ether, CO, H₂ | Molybdenum-Nickel or Tungsten-Nickel co-catalyst[5] | - | - | - | High yields claimed | - | - | |
| 4. Acetic Anhydride & Hydrogen | Acetic Anhydride, Hydrogen | Palladium, Ruthenium, and/or Rhodium[6] | 125 | 1000 psi | 4 h | - | - | 59.9 |
| Acetic Anhydride, Hydrogen | PdCl₂[6] | 100 | 800 psi | 2 h | - | - | 44.4 |
Synthesis Pathway Diagrams
The following diagrams illustrate the logical relationships of the different synthesis routes for this compound.
Caption: Overview of the primary synthesis routes to this compound.
Experimental Protocols
Detailed methodologies for the key synthesis routes are outlined below.
Synthesis from Acetaldehyde and Acetic Anhydride
This method is a major industrial route.[1]
-
Reactants: Acetaldehyde and acetic anhydride.
-
Catalyst: Ferric chloride is commonly used as a catalyst.[1]
-
General Procedure: The reaction involves the direct combination of acetaldehyde and acetic anhydride in the presence of the catalyst. The mixture is typically heated to facilitate the reaction. Purification of the resulting this compound is achieved through distillation.
Synthesis from Acetylene and Acetic Acid
This is an older method, often linked to the production of vinyl acetate, where this compound is an intermediate.
-
Reactants: Acetylene and acetic acid.
-
Catalyst: Mercury(II) salts are traditionally used to catalyze this reaction.[2]
-
General Procedure: Acetylene gas is passed through acetic acid containing the mercury catalyst at elevated temperatures (90-95 °C).[2] The this compound formed can be isolated from the reaction mixture.
-
Note: Due to the toxicity of mercury catalysts, this route is less favored in modern chemical synthesis.
Synthesis from Methyl Acetate/Dimethyl Ether and Syngas
This route involves the hydrocarbonylation of methyl acetate or dimethyl ether.
-
Reactants: Methyl acetate or dimethyl ether, carbon monoxide (CO), and hydrogen (H₂).
-
Catalyst System: A variety of catalysts have been investigated, including:
-
Experimental Protocol (Example with Dimethyl Ether):
-
A batch autoclave reactor is charged with the catalyst system (e.g., RhI₃, methyl iodide, and lithium iodide).[4]
-
A specific amount of dimethyl ether is introduced into the reactor.[4]
-
The reactor is pressurized with a mixture of carbon monoxide and hydrogen to the desired partial pressures (e.g., 2.2 MPa CO and 2.2 MPa H₂).[4]
-
The reaction mixture is heated to the target temperature (e.g., 180 °C) and stirred for a specified duration (e.g., 8 hours).[4]
-
After the reaction, the autoclave is cooled, and the product mixture is analyzed by gas chromatography to determine the conversion of dimethyl ether and the selectivity towards this compound.[4]
-
Synthesis from Acetic Anhydride and Hydrogen
This method involves the hydrogenation of acetic anhydride.
-
Reactants: Acetic anhydride and hydrogen.
-
Catalyst: Palladium, ruthenium, and/or rhodium, often in the form of their salts (e.g., PdCl₂).[6]
-
Experimental Protocol (Example with PdCl₂):
-
A pressure vessel (bomb) is charged with the catalyst (e.g., 0.30 parts of PdCl₂) and acetic anhydride (e.g., 86.4 parts).[6]
-
The vessel is purged with an inert gas (e.g., argon) and then pressurized with hydrogen to the desired pressure (e.g., 800 psi).[6]
-
The reaction vessel is heated to the specified temperature (e.g., 100 °C) and maintained for the designated reaction time (e.g., 2 hours).[6]
-
After cooling and venting the vessel, the reaction mixture is analyzed by gas chromatography to determine the yield of this compound.[6]
-
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. GB2075508A - Conversion of Acetic Anhydride to this compound - Google Patents [patents.google.com]
A Comparative Guide to Cross-Reactivity Studies of Ethylidene Diacetate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for assessing the cross-reactivity of ethylidene diacetate in complex biological and environmental matrices. Given the limited direct experimental data on this compound cross-reactivity, this document outlines the principal analytical techniques, potential cross-reactants, and detailed experimental protocols to conduct such studies. The guide is intended to assist researchers in designing and executing robust analytical methods for the accurate quantification of this compound.
Introduction
This compound is a geminal diacetate that can be hydrolyzed to acetaldehyde and acetic acid. Its presence in complex matrices, whether as a contaminant, a metabolite of a larger molecule, or a constituent of a formulation, necessitates accurate and specific detection methods. Cross-reactivity, the interference of structurally or chemically similar compounds with the analytical signal of the target analyte, is a critical parameter to evaluate for any quantitative assay. This guide compares two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for their suitability in conducting cross-reactivity studies of this compound.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical method is paramount for distinguishing this compound from potential cross-reactants. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for trace-level analysis in complex matrices.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection based on their mass-to-charge ratio. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two stages of mass analysis for enhanced selectivity. |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. This compound is sufficiently volatile for direct GC-MS analysis. | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. |
| Selectivity | High selectivity is achieved through chromatographic separation and mass filtering. However, isomers with similar fragmentation patterns can be challenging to distinguish without excellent chromatographic resolution. | Very high selectivity due to the use of precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which significantly reduces matrix interference and can differentiate between isomers with different fragmentation pathways.[1][2] |
| Sensitivity | Generally offers good sensitivity, with detection limits typically in the picogram to nanogram range. | Often provides higher sensitivity than GC-MS, with detection limits in the femtogram to picogram range, especially for compounds that ionize well.[3] |
| Sample Throughput | Can be lower due to longer run times and the potential need for derivatization. | Higher throughput is often achievable with faster chromatography methods like Ultra-High-Performance Liquid Chromatography (UHPLC). |
Potential Cross-Reactants for this compound
A critical step in a cross-reactivity study is the identification of potential interfering compounds. For this compound, these are likely to be other short-chain esters and structurally similar molecules.
| Compound | Structure | Rationale for Potential Cross-Reactivity |
| Methylene Diacetate | CH₂(OCOCH₃)₂ | Structural isomer with a similar mass and potential for similar fragmentation patterns in MS. |
| Vinyl Acetate | CH₃COOCH=CH₂ | A structural isomer and a common industrial chemical, which could be present as a contaminant. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | A common solvent and ester that may be present in samples and could potentially co-elute or have similar ions. |
| Propylene Glycol Diacetate | CH₃CH(OCOCH₃)CH₂(OCOCH₃) | A larger diacetate that might produce fragment ions in common with this compound. |
| Acetaldehyde | CH₃CHO | A hydrolysis product of this compound, its presence could indicate degradation of the target analyte.[4] |
| Acetic Anhydride | (CH₃CO)₂O | A reagent used in the synthesis of this compound and a potential impurity.[4] |
Data Presentation: Hypothetical Cross-Reactivity Data
The following tables present hypothetical, yet realistic, quantitative data from cross-reactivity studies of this compound using GC-MS and LC-MS/MS. These tables are designed to illustrate how the performance of these methods would be compared. The percentage cross-reactivity is calculated as:
% Cross-Reactivity = (Concentration of this compound measured / Concentration of Interferent) x 100%
Table 1: Hypothetical Cross-Reactivity of this compound Analysis by GC-MS
| Interferent | Concentration Tested (µg/mL) | Measured this compound Concentration (µg/mL) | % Cross-Reactivity |
| Methylene Diacetate | 10 | 0.25 | 2.5% |
| Vinyl Acetate | 10 | 0.12 | 1.2% |
| Ethyl Acetate | 10 | < 0.01 | < 0.1% |
| Propylene Glycol Diacetate | 10 | 0.05 | 0.5% |
| Acetaldehyde | 10 | < 0.01 | < 0.1% |
| Acetic Anhydride | 10 | < 0.01 | < 0.1% |
Table 2: Hypothetical Cross-Reactivity of this compound Analysis by LC-MS/MS
| Interferent | Concentration Tested (µg/mL) | Measured this compound Concentration (µg/mL) | % Cross-Reactivity |
| Methylene Diacetate | 10 | < 0.01 | < 0.1% |
| Vinyl Acetate | 10 | < 0.01 | < 0.1% |
| Ethyl Acetate | 10 | < 0.01 | < 0.1% |
| Propylene Glycol Diacetate | 10 | < 0.01 | < 0.1% |
| Acetaldehyde | 10 | < 0.01 | < 0.1% |
| Acetic Anhydride | 10 | < 0.01 | < 0.1% |
Note: The hypothetical data illustrates the superior selectivity of LC-MS/MS, which is expected due to the specificity of MRM transitions.
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-reactivity studies. The following are generalized protocols for the analysis of this compound in a complex matrix such as human plasma.
Protocol 1: GC-MS Analysis of this compound
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 87, 103, 146).
Protocol 2: LC-MS/MS Analysis of this compound
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimized for this compound (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Example transitions for this compound:
-
Precursor Ion (Q1): m/z 147.06 (M+H)⁺
-
Product Ion (Q3): m/z 87.04, 43.02
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Studies
References
- 1. 2.2. Selectivity: detector-side (MS) selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm | MDPI [mdpi.com]
- 3. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethylidene Diacetate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of ethylidene diacetate, ensuring operational safety and regulatory compliance.
This compound is a combustible liquid that requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1] This document provides a step-by-step guide for its proper disposal, encompassing immediate safety measures, spill containment, and waste management procedures.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is known to cause irritation to the eyes, skin, and respiratory tract.[2] Always handle this chemical in a well-ventilated area, preferably within a fume hood.[2][3]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[1][2][4] Incompatible materials such as strong oxidizing agents should be stored separately.[3][4][5]
Spill and Leak Containment
In the event of a spill or leak, immediate and appropriate action is necessary to prevent the spread of the chemical and minimize exposure.
Spill Response Protocol:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[2][4] Use non-sparking tools for cleanup.[2][4]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[2]
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2]
-
Collect and Containerize: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Wash the spill area thoroughly.
-
Avoid Waterways: Prevent the spill from running off into storm sewers and ditches that lead to waterways.[2]
Disposal Procedures
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[2][5]
Step-by-Step Disposal Guidance:
-
Waste Classification: Determine if the this compound waste is hazardous according to US EPA guidelines found in 40 CFR Parts 261.3.[2] Consult state and local regulations for any additional requirements.[2] this compound is not listed under RCRA P-Series or U-Series.[2]
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. Empty containers that previously held this compound may retain product residue and should be handled as potentially hazardous.[2]
-
Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal plant.[1]
-
Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.
Quantitative Data Summary
| Property | Value | Source(s) |
| Flash Point | 68 °C (154.4 °F) | [2] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | [3][4][5] |
| Extinguishing Media | Water spray, dry chemical, carbon dioxide, or appropriate foam. | [1][2] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethylidene diacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethylidene diacetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Health Effects
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory system.[1] In case of fire, it may release irritating and highly toxic gases through thermal decomposition or combustion.[2]
Potential Health Effects: [2]
-
Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.
-
Skin Contact: May lead to irritation and dermatitis.
-
Ingestion: Can result in gastrointestinal irritation, with symptoms like nausea, vomiting, and diarrhea.
-
Inhalation: May cause respiratory tract irritation. High concentrations can lead to central nervous system depression and asphyxiation.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles or eyeglasses. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Appropriate protective gloves (e.g., Natural rubber, Butyl rubber, Nitrile rubber, Neoprene, PVC).[3] | EU standard EN 374.[3] |
| Appropriate protective clothing to prevent skin exposure.[2] | ||
| Respiratory Protection | A respiratory protection program should be followed whenever workplace conditions warrant respirator use.[2] | OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2] |
Quantitative Safety Data
| Property | Value |
| Flash Point | 68°C (154.40°F)[2] |
| NFPA Rating (estimated) | Health: 1, Flammability: 2, Instability: 0[2] |
Operational Plan: Step-by-Step Handling Procedures
4.1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated to keep airborne concentrations low.[2]
-
Facilities must be equipped with an eyewash station and a safety shower.[2]
-
Keep the chemical away from heat, sparks, and open flames.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
4.2. Handling:
-
Always wear the recommended personal protective equipment (see section 2).
-
Wash hands thoroughly after handling the substance.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not ingest or inhale the substance.[2]
-
Use only in a well-ventilated area.[2]
-
Empty containers may retain product residue and can be dangerous; do not pressurize, cut, weld, braze, solder, drill, grind, or expose them to heat or open flames.[2]
4.3. Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible substances, such as strong oxidizing agents.[4]
Emergency Procedures
5.1. First Aid Measures: [2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
5.2. Fire Fighting Measures:
-
In case of a fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]
-
Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish the fire.[2]
-
Water spray can be used to cool fire-exposed containers.[2]
5.3. Accidental Release Measures:
-
Remove all sources of ignition.[2]
-
Use proper personal protective equipment as indicated in Section 2.[2]
-
Provide ventilation.[2]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
-
Use a spark-proof tool.[2]
-
Avoid runoff into storm sewers and ditches that lead to waterways.[2]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Adherence to US EPA guidelines (40 CFR Parts 261.3) is necessary.[2] Additionally, waste generators must consult state and local hazardous waste regulations for complete and accurate classification.[4] Dispose of the contents and container to an approved waste disposal plant.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
